Isoquine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H22ClN3O |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) |
InChI Key |
QGFYFOHMBDMGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Synonyms |
5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol ISQ1 cpd |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Chloroquine in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial chemotherapy for decades.[1][2] Its efficacy, particularly against the erythrocytic stages of Plasmodium falciparum, has been attributed to its unique accumulation within the parasite's acidic digestive vacuole and subsequent interference with a critical detoxification pathway.[1][3] This guide provides a detailed technical overview of the molecular mechanism of action of chloroquine, associated resistance mechanisms, and the experimental protocols used to elucidate these processes.
Core Mechanism of Action: Inhibition of Heme Polymerization
The primary mechanism of action of chloroquine is the inhibition of hemozoin formation.[1][3][4] During its intraerythrocytic development, the malaria parasite digests copious amounts of host hemoglobin in its digestive vacuole to obtain essential amino acids.[5][6] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[6] To protect itself from the damaging effects of this free heme, the parasite detoxifies it by polymerizing it into an inert, insoluble crystalline pigment called hemozoin.[6][7]
Chloroquine, being a weak base, readily diffuses across the red blood cell and parasite membranes.[6] It then accumulates to high concentrations within the acidic environment of the parasite's digestive vacuole through a process of pH trapping.[3][4] Inside the vacuole, chloroquine is protonated, which prevents its easy diffusion back out. This concentration mechanism can lead to vacuolar drug levels that are over 1,000-fold higher than in the surrounding medium.[8]
Once concentrated, chloroquine is thought to interfere with heme polymerization in two primary, non-mutually exclusive ways:
-
Capping Hemozoin Crystals: Chloroquine can bind to the growing faces of hemozoin crystals, effectively "capping" them and preventing the addition of further heme molecules.[9] This direct inhibition of crystal growth is a key aspect of its antimalarial activity.[9]
-
Formation of a Toxic Complex: Chloroquine can form a complex with free heme.[6] This heme-chloroquine complex is highly toxic to the parasite and is unable to be polymerized into hemozoin.[6] The accumulation of this toxic complex leads to oxidative stress, membrane damage, and ultimately, parasite death.[6]
The net result of this inhibition is the buildup of toxic free heme and heme-chloroquine complexes within the digestive vacuole, leading to the lysis of the parasite.[6]
Signaling Pathways and Molecular Interactions
The action of chloroquine is primarily a biochemical process centered on the inhibition of a detoxification pathway rather than a classical signaling cascade. The key interactions are between chloroquine, heme, and the growing hemozoin polymer.
Caption: Molecular interactions of chloroquine within the digestive vacuole of P. falciparum.
Mechanisms of Resistance
The clinical utility of chloroquine has been severely hampered by the emergence and spread of resistant P. falciparum strains.[10] Resistance is primarily associated with a reduced accumulation of chloroquine in the parasite's digestive vacuole.[1][11] This is not due to a change in the drug's target but rather to decreased access to it.[1]
The key mediator of chloroquine resistance is the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the membrane of the digestive vacuole.[4][8] Mutations in the pfcrt gene, particularly the K76T mutation, are the primary determinant of resistance.[4] These mutations alter the transporter, enabling it to efflux protonated chloroquine out of the digestive vacuole, thereby reducing its concentration at the site of action.[4][8]
The P. falciparum multidrug resistance protein 1 (PfMDR1), another transporter on the digestive vacuole membrane, can also modulate chloroquine susceptibility, although its role is considered secondary to that of PfCRT.[4][8]
Caption: Comparison of chloroquine's effect on susceptible vs. resistant P. falciparum.
Quantitative Data Summary
| Parameter | Chloroquine-Susceptible Strains | Chloroquine-Resistant Strains | Reference |
| IC50 (in vitro) | Low nM range | High nM to µM range | [12] |
| Heme Polymerization IC50 | ~1.478 mM (for chloroquine) | ~1.478 mM (for chloroquine) | [13] |
| Chloroquine Accumulation Ratio | High (>100) | Low (<50) | [12] |
Note: Specific IC50 values can vary significantly between different parasite strains and experimental conditions. The IC50 for heme polymerization is for the drug itself and does not change based on parasite resistance, as the target is not altered.[1]
Key Experimental Protocols
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.
Methodology:
-
P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with serum and hypoxanthine.
-
Synchronized ring-stage parasites are plated in 96-well microtiter plates.
-
Serial dilutions of the test compound (e.g., chloroquine) are added to the wells.
-
The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth is quantified by measuring the incorporation of a radiolabeled precursor like [3H]-hypoxanthine or by using a fluorescent DNA-intercalating dye (e.g., SYBR Green I).[14]
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Caption: Experimental workflow for determining the in vitro antiplasmodial activity.
Heme Polymerization Inhibition Assay
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Methodology:
-
A solution of hemin (the chloride salt of heme) is prepared in a suitable solvent (e.g., DMSO or NaOH).[13][15]
-
The hemin solution is added to a microtiter plate containing serial dilutions of the test compound.
-
The polymerization reaction is initiated by adding an acetate buffer to lower the pH to ~4.8, mimicking the acidic environment of the digestive vacuole.[12][15]
-
The plate is incubated, typically at 37°C for 18-24 hours, to allow for β-hematin formation.[13]
-
After incubation, the plate is centrifuged, and the supernatant containing unreacted heme is separated from the β-hematin pellet.
-
The amount of β-hematin formed is quantified by dissolving the pellet in NaOH and measuring the absorbance at ~405 nm, or by measuring the depletion of free heme from the supernatant.[7][13]
-
The IC50 for heme polymerization inhibition is then calculated.
Conclusion
The mechanism of action of chloroquine against P. falciparum is a well-characterized process involving its accumulation in the parasite's digestive vacuole and the subsequent inhibition of heme detoxification. This leads to a buildup of toxic heme, causing parasite death. The evolution of resistance, primarily through mutations in the PfCRT transporter, has compromised the efficacy of this important drug. A thorough understanding of these mechanisms at a molecular and cellular level is crucial for the development of new antimalarial agents that can overcome existing resistance and for the design of strategies to prolong the lifespan of current therapies. The experimental protocols outlined provide the fundamental tools for the continued investigation of antimalarial drug action and resistance.
References
- 1. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action and features of antimalarial drugs — MORU Tropical Health Network [tropmedres.ac]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microbiologyjournal.org [microbiologyjournal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanisms of resistance to antimalarial drugs in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hematin Polymerization Assay as a High-Throughput Screen for Identification of New Antimalarial Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Isoquine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoquine is a synthetic 4-aminoquinoline derivative investigated for its potent antimalarial activity. It is a structural isomer of the well-known antimalarial drug amodiaquine and was developed to circumvent the metabolic liabilities associated with amodiaquine, specifically the formation of toxic quinoneimine metabolites. This document provides a comprehensive technical overview of the chemical structure of this compound, its key chemical identifiers, and a detailed, two-step synthesis protocol. Quantitative data, including yields and spectroscopic characterization, are presented for clarity. The synthesis workflow and the bioactivation pathway of the related compound amodiaquine are visualized through diagrams generated using Graphviz (DOT language).
Chemical Structure and Identification
This compound is a quinoline derivative, not to be confused with isoquinoline. Its core structure consists of a 7-chloroquinoline moiety linked via an amino bridge to a substituted phenol.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol | [1] |
| Molecular Formula | C₂₀H₂₂ClN₃O | [1] |
| Molecular Weight | 355.9 g/mol | [1] |
| CAS Number | 1643-45-4 | [1] |
| SMILES | CCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | [1] |
| InChI | InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23) | [1] |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves a Mannich reaction to introduce the diethylaminomethyl group onto a protected aminophenol. The second step consists of deprotection followed by a nucleophilic aromatic substitution reaction with 4,7-dichloroquinoline.
Overall Synthesis Scheme
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (Mannich Base Intermediate)
This step involves the aminomethylation of 3-hydroxyacetanilide using diethylamine and formaldehyde via the Mannich reaction.[2][3]
-
Materials:
-
3-Hydroxyacetanilide
-
Diethylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxyacetanilide in ethanol.
-
Cool the solution in an ice bath.
-
Add diethylamine, followed by the dropwise addition of aqueous formaldehyde, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system like ethanol/water.
-
Step 2: Synthesis of 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (this compound)
This final step involves the hydrolysis of the acetamide protecting group, followed by the coupling of the resulting aminophenol with 4,7-dichloroquinoline.[2]
-
Materials:
-
N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide (from Step 1)
-
Aqueous Hydrochloric Acid (e.g., 20%)
-
4,7-Dichloroquinoline
-
A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
Base (e.g., potassium carbonate)
-
-
Procedure:
-
Hydrolysis: The intermediate from Step 1 is refluxed in aqueous hydrochloric acid for several hours to hydrolyze the amide and remove the acetyl protecting group. The reaction is monitored by TLC. After cooling, the solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the aminophenol intermediate, which is then filtered, washed, and dried.
-
Coupling: The dried aminophenol intermediate and 4,7-dichloroquinoline are dissolved in a suitable solvent. A base, such as potassium carbonate, is added to the mixture. The reaction is heated to reflux and maintained at this temperature for several hours until completion (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data
The yields for the synthesis of this compound and its analogues can vary depending on the specific substrates and reaction conditions.
Table 2: Synthesis Yields
| Step | Product | Yield (%) | Reference |
| 1 | N-{3-hydroxy-4-[(diethylamino)methyl]phenyl}acetamide | 50 - 90 | [2][3] |
| 2 | 5-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol (this compound) | ~74 (for an analogue) | [2] |
Spectroscopic Data
Table 3: Spectroscopic Data for an this compound Analogue
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.69 (d, 1H, J = 4.80 Hz, quinoline-H), δ 8.14 (d, 1H, J = 8.80 Hz, quinoline-H), δ 7.62 (d, 1H, J = 2.00 Hz, quinoline-H), δ 7.37 (dd, 1H, J = 2.00, 8.80 Hz, quinoline-H), δ 7.02-7.06 (m, 2H, Ar-H), δ 6.81 (d, 1H, J = 4.80 Hz, quinoline-H), δ 6.74 (d, 1H, J = 2.40 Hz, Ar-H), δ 3.73 (s, 2H, CH₂), δ 3.01-3.07 (m, 2H, CH), δ 1.05 (d, 12H, J = 6.40 Hz, CH₃) | [2] |
| ¹³C NMR | Data for specific analogues are available in the literature, but a complete assignment for this compound is not provided in the searched sources. | |
| IR (KBr disc) | 3405, 3060, 1608, 1560, 1440, 1375, 1310, 1260, 1119, 875, 816 cm⁻¹ (for a related analogue) | [4] |
| Mass Spec (m/z) | 420.0 (M⁺) (for a nitrophenylamino analogue) | [2] |
Logical Relationships and Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis of this compound.
Caption: Detailed workflow for the two-step synthesis of this compound.
Bioactivation of Amodiaquine (Rationale for this compound Development)
The development of this compound was driven by the need to avoid the metabolic pathway that leads to the toxicity of its isomer, amodiaquine. The following diagram illustrates the bioactivation of amodiaquine to a reactive quinoneimine metabolite.
Caption: Bioactivation pathway of amodiaquine leading to toxicity.
References
Isoquine: A Safer 4-Aminoquinoline Antimalarial Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The 4-aminoquinoline class of compounds has long been a cornerstone of antimalarial chemotherapy, with chloroquine being the most well-known and historically significant member. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the development of new agents within this class. Amodiaquine, another 4-aminoquinoline, has shown efficacy against some chloroquine-resistant parasites but is associated with adverse side effects, including agranulocytosis and liver damage.[1] This toxicity is primarily attributed to the metabolic bioactivation of amodiaquine into a reactive quinoneimine intermediate.[1]
To address this challenge, isoquine was developed as a structural isomer of amodiaquine. By repositioning the hydroxyl and Mannich side-chain on the aniline ring, this compound was designed to prevent the formation of the toxic quinoneimine metabolite, offering the potential for a safer therapeutic profile while retaining potent antimalarial activity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and metabolic pathways.
Mechanism of Action
Like other 4-aminoquinoline antimalarials, this compound's primary mode of action is the disruption of heme detoxification in the intraerythrocytic stages of the malaria parasite.[2] During its growth within red blood cells, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline pigment called hemozoin (also known as β-hematin).[2]
4-aminoquinolines, including this compound, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[2] Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[2]
Resistance to 4-aminoquinolines is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which is located on the membrane of the parasite's digestive vacuole. These mutations are believed to reduce the accumulation of the drug in the vacuole, thereby diminishing its inhibitory effect on hemozoin formation.[2]
Mechanism of Action of this compound.
Quantitative Efficacy Data
The antimalarial activity of this compound has been evaluated both in vitro against cultured P. falciparum parasites and in vivo in murine models of malaria. The following tables summarize the key efficacy data for this compound in comparison to other 4-aminoquinolines.
Table 1: In Vitro Activity of this compound Against P. falciparum
| Compound | Strain | Resistance Profile | IC50 (nM) |
| This compound | K1 | Chloroquine-Resistant | 6.01 ± 8.0 |
| This compound | HB3 | Chloroquine-Sensitive | 13.1 ± 2.0 |
| Amodiaquine | K1 | Chloroquine-Resistant | 11.2 ± 2.0 |
| Amodiaquine | HB3 | Chloroquine-Sensitive | 10.1 ± 1.5 |
| Chloroquine | K1 | Chloroquine-Resistant | 158 ± 21 |
| Chloroquine | HB3 | Chloroquine-Sensitive | 12.5 ± 2.0 |
Data sourced from O'Neill et al., 2003.[1]
Table 2: In Vivo Efficacy of this compound Against P. yoelii in Mice
| Compound | Route | ED50 (mg/kg) |
| This compound | Oral | 1.6 |
| This compound | Subcutaneous | 3.7 |
| Amodiaquine | Oral | 7.9 |
| Amodiaquine | Subcutaneous | 7.4 |
Data sourced from O'Neill et al., 2003.[1]
Experimental Protocols
The following sections describe the general methodologies used to assess the antimalarial efficacy of this compound.
In Vitro Antimalarial Assay
The in vitro activity of this compound is typically determined using a parasite growth inhibition assay with synchronous cultures of P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., K1 and HB3) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and incubated at 37°C in a low oxygen environment.
-
Drug Preparation: Stock solutions of this compound and comparator drugs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Procedure: Synchronized ring-stage parasites are incubated with various concentrations of the test compounds in 96-well microtiter plates for 48-72 hours.
-
Growth Inhibition Measurement: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, or by using a fluorescent DNA-intercalating dye like SYBR Green I.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antimalarial Assay Workflow.
In Vivo Antimalarial Assay (4-Day Suppressive Test)
The in vivo efficacy of this compound is commonly evaluated using the 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium yoelii.
-
Animal Model: Groups of mice are infected intravenously with P. yoelii infected erythrocytes.
-
Drug Administration: The test compounds are administered to the mice via the desired route (e.g., oral gavage or subcutaneous injection) once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The 50% effective dose (ED50), the dose that reduces parasitemia by 50% compared to an untreated control group, is calculated.
Metabolism and Toxicological Profile
A key advantage of this compound over amodiaquine lies in its metabolic pathway. Amodiaquine undergoes cytochrome P450-mediated oxidation to a reactive quinoneimine metabolite, which can form adducts with proteins, leading to immunotoxicity.[1]
In contrast, this compound's structural arrangement prevents the formation of this toxic metabolite. Metabolism studies in rats have shown that this compound and its Phase I metabolites are cleared primarily through Phase II glucuronidation, a detoxification pathway that renders the compound more water-soluble for excretion.[1] This is evidenced by the absence of glutathione metabolites in the bile of rats treated with this compound, which would be indicative of the formation of reactive intermediates.[1]
Metabolic Pathways of Amodiaquine vs. This compound.
Synthesis
This compound and its analogues can be synthesized via a straightforward two-step procedure.[1] The general approach involves the synthesis of the appropriate aminophenol precursor followed by a condensation reaction with 4,7-dichloroquinoline.
General Synthesis Scheme for this compound.
Conclusion
This compound represents a promising second-generation 4-aminoquinoline antimalarial agent. Its rational design has successfully addressed the toxicity concerns associated with amodiaquine by altering its metabolic fate to favor detoxification over bioactivation. The potent in vitro and in vivo efficacy of this compound, coupled with its improved safety profile, makes it a valuable lead compound for the development of new, cost-effective, and safer treatments for malaria, particularly in regions with chloroquine-resistant P. falciparum. Further investigation and clinical development of this compound and its analogues are warranted to fully realize their therapeutic potential in the global fight against malaria.
References
Hypothetical Drug Discovery and Development Workflow
An in-depth analysis of scientific literature and drug development databases reveals that "Isoquine" is not a recognized or approved drug. It is possible that this name is a result of a typographical error, a misunderstanding of a similar-sounding compound, or refers to a very early-stage, non-publicly disclosed research compound.
The name bears resemblance to several other compounds, which may be the intended subject of inquiry:
-
Isoquinine: A stereoisomer of quinine, a well-known antimalarial drug.
-
Quinolines and Isoquinolines: These are classes of heterocyclic aromatic organic compounds. Many derivatives of these structures have been investigated for a wide range of therapeutic applications, including as antimalarial, anticancer, and antimicrobial agents. For instance, the 4-aminoquinoline scaffold is central to the activity of widely used antimalarial drugs like chloroquine and amodiaquine.
Without a specific, recognized compound to focus on, a detailed technical guide on the discovery, development, experimental protocols, and signaling pathways is not feasible. The subsequent sections would typically be populated with specific data and diagrams related to a particular drug's journey from laboratory to clinic.
To provide a framework for what such a guide would entail, a generalized workflow for the discovery and development of a novel therapeutic agent is presented below. This workflow illustrates the typical phases and key decision points in the process.
Caption: Generalized workflow of the drug discovery and development pipeline.
Illustrative Signaling Pathway: MAPK/ERK Pathway
To demonstrate the type of visualization required, the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is diagrammed below. This is a common signaling cascade involved in cell proliferation, differentiation, and survival, and is a frequent target in drug development, particularly in oncology.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
Further investigation into the discovery and development of a specific therapeutic agent requires a correct and recognized compound name. Should clarification be provided, a comprehensive and detailed guide will be developed accordingly.
Pharmacological Profile of Isoquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquine, chemically identified as 5-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol, is a synthetic 4-aminoquinoline derivative developed as a potential antimalarial agent. It is a structural isomer of the well-known antimalarial drug amodiaquine. The rationale for the design of this compound was to circumvent the toxicity associated with amodiaquine, specifically agranulocytosis and liver damage, which are attributed to the metabolic formation of a reactive quinoneimine intermediate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and relevant experimental protocols.
Chemical Structure and Properties
-
IUPAC Name: 5-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol
-
Molecular Formula: C₂₀H₂₂ClN₃O
-
Molecular Weight: 355.9 g/mol
-
CAS Number: 1643-45-4
Mechanism of Action
As a 4-aminoquinoline derivative, this compound's primary mechanism of action is believed to be similar to that of chloroquine and amodiaquine, targeting the food vacuole of the Plasmodium parasite. The proposed mechanism involves the following steps:
-
Accumulation in the Food Vacuole: this compound, being a weak base, is thought to accumulate in the acidic environment of the parasite's food vacuole.
-
Inhibition of Heme Polymerization: Inside the food vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. This compound is believed to interfere with this detoxification process by binding to heme and preventing its polymerization.
-
Parasite Death: The accumulation of toxic free heme leads to oxidative stress and damage to the parasite's membranes, ultimately resulting in its death.
Computational studies suggest a potentially unique binding mode of this compound and its analogues to heme, which may contribute to their high antiplasmodial activity.[1]
Pharmacodynamics
This compound has demonstrated potent activity against various strains of Plasmodium falciparum in vitro and has shown significant efficacy in in vivo models of malaria.
In Vitro Activity
This compound exhibits potent antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Several analogues of this compound have also been synthesized and evaluated, showing comparable or superior activity to amodiaquine.
Table 1: In Vitro Antiplasmodial Activity of this compound
| P. falciparum Strain | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| K1 (CQ-resistant) | 6.01 ± 8.0 | Amodiaquine | - |
| HB3 (CQ-sensitive) | - | Amodiaquine | - |
Data presented as mean ± standard deviation where available. "-" indicates data not specified in the cited literature.[2]
In Vivo Efficacy
In murine models of malaria, this compound has demonstrated excellent oral efficacy, surpassing that of amodiaquine.
Table 2: In Vivo Efficacy of this compound against P. yoelii NS
| Compound | Route | ED₅₀ (mg/kg) |
| This compound | Oral | 1.6 |
| This compound | Oral | 3.7 |
| Amodiaquine | Oral | 7.9 |
| Amodiaquine | Oral | 7.4 |
ED₅₀ represents the dose required to suppress parasitemia by 50%.[2]
Pharmacokinetics and Metabolism
The key pharmacokinetic feature of this compound is its metabolism, which was designed to avoid the formation of the toxic metabolites associated with amodiaquine.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is orally bioavailable, as demonstrated by its efficacy in in vivo studies.[2]
-
Metabolism: Unlike amodiaquine, which undergoes cytochrome P450-mediated oxidation to form a reactive quinoneimine metabolite, this compound's structural arrangement prevents this bioactivation pathway.[2] Metabolism studies in rats have shown that this compound does not form glutathione conjugates in the bile, which is indicative of the absence of electrophilic metabolite formation.[2] Instead, this compound and its Phase I metabolites are cleared primarily through Phase II glucuronidation.[2]
-
Excretion: The glucuronide conjugates of this compound are expected to be excreted via the biliary and/or renal routes.
Preclinical Pharmacokinetic Parameters
Table 3: Representative Preclinical Pharmacokinetic Parameters for the this compound Scaffold (based on analogues)
| Parameter | Value | Species |
| Half-life (t₁/₂) | Moderate | Mouse |
| Oral Bioavailability | Low to Moderate | Mouse |
| Clearance | - | - |
| Volume of Distribution (Vd) | - | - |
Specific values are compound-dependent. "-" indicates data not available in the reviewed literature.
Toxicity Profile
The primary rationale for the development of this compound was to create a safer alternative to amodiaquine. The structural design of this compound successfully prevents the formation of the toxic quinoneimine metabolite, suggesting a reduced potential for idiosyncratic toxicity.[2] Preclinical studies on N-tert-butyl this compound, a more developed analogue, have established a preclinical safety profile for this class of 4-aminoquinoline antimalarials.[3]
Experimental Protocols
The following are representative protocols for the evaluation of antimalarial compounds like this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA.
-
Preparation of Drug Plates: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and then in culture medium in a 96-well plate. Include positive (e.g., chloroquine, amodiaquine) and negative (no drug) controls.
-
Parasite Culture: Use a synchronized culture of P. falciparum (e.g., K1, HB3 strains) at the ring stage with a defined parasitemia and hematocrit.
-
Incubation: Add the parasite culture to the drug-containing plates and incubate for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).
-
Staining: After incubation, lyse the red blood cells and add SYBR Green I, a fluorescent dye that binds to DNA.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence intensity against the drug concentration and determine the 50% inhibitory concentration (IC₅₀) using a suitable nonlinear regression model.
In Vivo Efficacy Study (4-Day Suppressive Test in Mice)
This standard test evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Animal Model: Use a suitable mouse strain (e.g., Swiss albino) and a murine malaria parasite (e.g., Plasmodium yoelii or Plasmodium berghei).
-
Infection: Inoculate mice intraperitoneally with a standardized number of parasitized red blood cells.
-
Drug Administration: Administer this compound orally once daily for four consecutive days, starting a few hours after infection. Include a vehicle control group and a positive control group (e.g., amodiaquine).
-
Monitoring: On day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Parasitemia Determination: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each dose group compared to the vehicle control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀).
Conclusion
This compound is a promising 4-aminoquinoline antimalarial agent designed to have a superior safety profile compared to amodiaquine. Its potent in vitro and in vivo activity, coupled with a metabolic pathway that avoids the formation of toxic quinoneimine metabolites, makes it and its analogues valuable leads for the development of new, cost-effective antimalarial drugs. Further clinical development of this compound derivatives, such as N-tert-butyl this compound, will be crucial in determining the ultimate therapeutic potential of this chemical scaffold.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate selection and preclinical evaluation of N-tert-butyl this compound (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiplasmodial Activity of Isoquine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiplasmodial activity of isoquine, a promising antimalarial compound. This compound, a structural isomer of amodiaquine, was designed to circumvent the hepatotoxicity associated with its parent compound by preventing the formation of a reactive quinone-imine metabolite.[1][2][3][4] This document summarizes key quantitative data on its efficacy, details common experimental protocols for its evaluation, and provides visual representations of its metabolic rationale and experimental workflows.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated potent activity against a variety of Plasmodium falciparum strains, including those resistant to chloroquine. The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and comparator antimalarial drugs from various studies.
Table 1: Median IC50 Values of this compound and Comparator Drugs Against P. falciparum Field Isolates from Kenya [1][2][3][4]
| Drug | Median IC50 (nM) |
| This compound | 9 |
| Amodiaquine | 8 |
| Desethylamodiaquine | 10 |
| Chloroquine | 56 |
| Lumefantrine | 69 |
| Dihydroartemisinin | 1 |
Table 2: IC50 Values of this compound Against Laboratory Strains of P. falciparum
| Strain | This compound IC50 (nM) | Reference |
| K1 (chloroquine-resistant) | 6.01 ± 8.0 | [5] |
| HB3 (chloroquine-sensitive) | Not specified, but potent activity reported | [5] |
Experimental Protocols: In Vitro Antiplasmodial Activity Assays
The in vitro antiplasmodial activity of this compound is typically assessed using parasitic growth inhibition assays. The following are generalized protocols based on commonly employed methodologies such as the [3H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.
Parasite Culture
-
Plasmodium falciparum strains (e.g., NF54, K1, HB3) are maintained in continuous culture in human erythrocytes (O+).
-
Culture Medium: RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, gentamicin, and 10% human serum or AlbuMAX II.
-
Incubation Conditions: Cultures are maintained at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are typically synchronized at the ring stage using methods such as sorbitol or alanine treatment to ensure uniform parasite stages for the assay.
Drug Preparation
-
Stock Solutions: this compound and other test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: The stock solutions are serially diluted in complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept low (typically ≤0.5%) to avoid solvent toxicity to the parasites.
In Vitro Assay Procedure (SYBR Green I Method)
-
Plate Preparation: In a 96-well microtiter plate, add 100 µL of the serially diluted drug solutions to triplicate wells. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Addition: Add 100 µL of synchronized parasite culture (typically at 1% parasitemia and 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.
-
Lysis and Staining:
-
After incubation, lyse the erythrocytes by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations: Metabolic Rationale and Experimental Workflow
Metabolic Fate of Amodiaquine vs. This compound
The key advantage of this compound over amodiaquine is its metabolic stability and avoidance of toxic metabolite formation. The following diagram illustrates the metabolic pathways of both compounds.
Caption: Metabolic pathways of amodiaquine and this compound.
Generalized Workflow for In Vitro Antiplasmodial Assay
The following diagram outlines the typical experimental workflow for determining the in vitro antiplasmodial activity of a compound like this compound.
Caption: Generalized experimental workflow for in vitro antiplasmodial assays.
Conclusion
This compound exhibits potent in vitro antiplasmodial activity against both drug-sensitive and drug-resistant strains of P. falciparum. Its rational design to avoid the formation of toxic metabolites associated with amodiaquine makes it a promising candidate for further antimalarial drug development.[1][2][3][4] The standardized in vitro assays detailed in this guide are crucial for the continued evaluation of this compound and other novel antimalarial compounds.
References
The Enigmatic Antimalarial Isoquine: A Deep Dive into Putative Biological Targets and Mechanisms of Action within Plasmodium falciparum
Disclaimer: The specific antimalarial compound denoted as "isoquine" or "S-8" is not extensively characterized in publicly available scientific literature under these identifiers. This guide, therefore, focuses on the broader class of isoquinoline and naphthylisoquinoline alkaloids, which have demonstrated significant antiplasmodial activity and for which putative biological targets have been investigated. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Malaria remains a significant global health challenge, driven by the emergence and spread of drug-resistant Plasmodium falciparum parasites. The isoquinoline alkaloid scaffold has emerged as a promising starting point for the development of novel antimalarials. While a specific agent termed "this compound (S-8)" is not clearly defined in recent research, related compounds, including derivatives from natural sources and synthetic analogues, have been the subject of computational and experimental investigation. This technical guide synthesizes the available data on the potential biological targets of these isoquinoline-based antimalarials in P. falciparum. Putative mechanisms of action include the inhibition of essential enzymes, disruption of protein synthesis, and potential DNA interaction. This document outlines the quantitative data available, details common experimental protocols for target identification, and provides visualizations of proposed pathways and workflows.
Putative Biological Targets of Antimalarial Isoquinoline Alkaloids
The antiplasmodial activity of isoquinoline alkaloids is likely multifactorial, with several potential targets within the parasite. Research, including in silico and in vitro studies, has pointed towards the following key areas.
Inhibition of Cysteine Proteases: The Case of Falcipain-2
Computational studies have identified falcipain-2, a major cysteine protease of P. falciparum, as a potential target for isoquinoline derivatives. Falcipain-2 is crucial for hemoglobin degradation in the parasite's food vacuole, a process essential for providing amino acids for parasite growth and development.
An in silico study on an isoquinoline derivative from Streptomyces hygroscopicus, specifically 6,7-dinitro-2-[1][2][3]triazole-4-yl-benzo[de]isoquinoline-1,3-dione, predicted a strong binding affinity to falcipain-2.[1] The predicted binding affinity was found to be stronger than that of the native ligand.[1]
Disruption of Protein Synthesis and DNA Intercalation
A broader proposed mechanism for some alkaloid compounds is the inhibition of protein synthesis or interference with parasite DNA.[1] This could occur through various interactions, including the formation of bonds with DNA, which would disrupt replication and transcription, or by targeting components of the translational machinery.
Multi-Stage Activity of Naphthylisoquinoline Alkaloids
Naphthylisoquinoline (NIQ) alkaloids have demonstrated activity against multiple life cycle stages of P. falciparum, including the asexual blood stages and gametocytes.[4] This suggests that their targets are essential across different developmental phases of the parasite. Dioncophylline C is a notable example from this class, showing potent activity against both drug-sensitive and drug-resistant parasite strains.[4]
Quantitative Data on Antimalarial Isoquinoline Alkaloids
The following table summarizes the available quantitative data for representative isoquinoline and naphthylisoquinoline alkaloids with antiplasmodial activity. It is important to note that data for a specific compound named "this compound (S-8)" is not available.
| Compound Class | Specific Compound/Derivative | Assay Type | Target/Strain | Measurement | Value | Reference |
| Isoquinoline | 6,7-dinitro-2-[1][2][3]triazole-4-yl-benzo[de]isoquinoline-1,3-dione | Molecular Docking | Falcipain-2 | Binding Affinity | -8.1 kcal/mol | [1] |
| Naphthylisoquinoline | Dioncophylline C | In vitro antiplasmodial assay | P. falciparum NF54 | IC₅₀ | <1 µM | [4] |
| Naphthylisoquinoline | 16 other NIQ derivatives | In vitro antiplasmodial assay | P. falciparum NF54 | IC₅₀ | <1 µM | [4] |
| Naphthylisoquinoline | Dioncophylline C | Gametocyte Inhibition | Early-stage gametocytes | - | Active | [4] |
| Naphthylisoquinoline | Dioncophylline C | Gametocyte Inhibition | Late-stage gametocytes | - | Active | [4] |
| Naphthylisoquinoline | Dioncophylline C | Male Gamete Formation | Exflagellation Inhibition | >70% at 2 µM | - | [4] |
Experimental Protocols for Target Identification
The identification and validation of antimalarial drug targets involve a range of sophisticated experimental techniques. While specific protocols for a compound named "this compound" are not available, the following methodologies are standard in the field for elucidating the mechanism of action of novel antimalarial compounds.
In Silico Target Prediction and Molecular Docking
-
Objective: To computationally predict potential protein targets of a ligand and estimate the binding affinity.
-
Methodology:
-
Target Selection: A library of essential P. falciparum proteins is compiled from databases such as PlasmoDB.
-
Ligand and Protein Preparation: The 3D structure of the ligand (e.g., an isoquinoline derivative) is generated and optimized. The 3D structures of the target proteins are obtained from the Protein Data Bank (PDB) or modeled.
-
Molecular Docking: Software such as AutoDock or PyRx is used to perform docking simulations, predicting the binding pose and calculating the binding affinity (in kcal/mol) of the ligand to the active site or other potential binding pockets of the target proteins.
-
Analysis: The results are analyzed to identify the targets with the most favorable binding energies and plausible interactions with key residues.
-
In Vitro Antiplasmodial Activity Assays
-
Objective: To determine the potency of a compound against P. falciparum growth in vitro.
-
Methodology (SYBR Green I-based assay):
-
Parasite Culture: Asexual stages of P. falciparum are cultured in human erythrocytes in vitro.
-
Drug Treatment: Synchronized ring-stage parasites are incubated with serial dilutions of the test compound for a full life cycle (e.g., 48 or 72 hours).
-
Lysis and Staining: The erythrocytes are lysed, and SYBR Green I dye, which intercalates with DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration.
-
Target Validation using Genetic Approaches
-
Objective: To confirm that the inhibition of a putative target protein leads to parasite death.
-
Methodology (Conditional Knockdown):
-
Genetic Modification: The parasite genome is engineered to allow for the conditional regulation of the expression of the target protein (e.g., using the TetR-aptamer system).
-
Induction of Knockdown: The expression of the target protein is downregulated by the addition of a specific small molecule (e.g., anhydrotetracycline).
-
Phenotypic Analysis: The effect of the protein knockdown on parasite growth, morphology, and viability is monitored over time. A severe growth defect or parasite death upon knockdown validates the essentiality of the target.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a proposed mechanism of action for isoquinoline alkaloids and a typical workflow for antimalarial target identification.
Caption: Proposed mechanism of action of isoquinoline alkaloids via inhibition of falcipain-2.
References
- 1. Antimalarial Properties of Isoquinoline Derivative from Streptomyces hygroscopicus subsp. Hygroscopicus: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthylisoquinoline alkaloids, validated as hit multistage antiplasmodial natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Isoquine Against Chloroquine-Resistant Malaria
Introduction
The emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum strains represent a significant challenge to malaria control and treatment. This necessitates the development of novel antimalarial agents that can effectively target these resistant parasites. Isoquine, also known as sontochin or 3-methyl-chloroquine, is a 4-aminoquinoline derivative that has demonstrated significant activity against chloroquine-resistant strains of P. falciparum in vitro.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's efficacy against CQR P. falciparum. The primary objective of these protocols is to determine the 50% inhibitory concentration (IC50), which is the concentration of a drug required to inhibit parasite growth by 50% compared to a drug-free control.[5]
Principle of Action
Like other 4-aminoquinoline compounds, this compound is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole. During its intra-erythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. This compound is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. The structural difference between this compound (3-methyl-chloroquine) and chloroquine may contribute to its retained activity against resistant strains.[1]
Data Presentation
The following table summarizes the in vitro activity of this compound (Sontochin) compared to Chloroquine against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| Compound | Strain | Chloroquine Susceptibility | IC50 (nM) |
| This compound (Sontochin) | D6 | Sensitive | 8 |
| Dd2 | Resistant | 20 | |
| 7G8 | Resistant | 8 | |
| Chloroquine | D6 | Sensitive | 9.3 |
| Dd2 | Resistant | 130 | |
| 7G8 | Resistant | 160 |
Data extracted from Pou, S. et al. (2012). Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria. Antimicrobial Agents and Chemotherapy, 56(7), 3475-3480.[1]
Experimental Protocols
This section outlines the detailed methodologies for the in vitro susceptibility testing of this compound against P. falciparum. The SYBR Green I-based fluorescence assay is described as the primary method due to its widespread use and reliability.[6][7]
Materials and Reagents
-
Parasite Strains:
-
Chloroquine-sensitive P. falciparum strain (e.g., 3D7 or D6)
-
Chloroquine-resistant P. falciparum strain (e.g., Dd2, W2, or K1)[5]
-
-
Culture Medium: RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, 10% human serum or 0.5% Albumax I, and gentamicin.[8][9]
-
Human Erythrocytes: Type O+
-
Test Compounds:
-
This compound (Sontochin)
-
Chloroquine (as a control)
-
-
Reagents for SYBR Green I Assay:
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
-
Equipment:
-
96-well flat-bottom microplates
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Microplate fluorescence reader (excitation: 485 nm, emission: 530 nm)
-
Microscope for parasitemia determination
-
Parasite Culture
-
Maintain continuous cultures of P. falciparum strains in RPMI 1640 medium with human erythrocytes at 2-5% hematocrit.[10]
-
Incubate the cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears and maintain parasitemia between 1-5%.
-
Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment) before setting up the drug susceptibility assay.
In Vitro Drug Susceptibility Assay (SYBR Green I Method)
-
Compound Preparation:
-
Prepare a stock solution of this compound and Chloroquine in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).
-
-
Assay Plate Setup:
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
-
Incubation:
-
Incubate the assay plate for 72 hours at 37°C in a humidified, gassed incubator.[7]
-
-
Lysis and Staining:
-
After the incubation period, freeze the plate at -80°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
-
Fluorescence Reading:
-
Incubate the plate in the dark for 1 hour at room temperature.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis
-
Subtract the background fluorescence values (uninfected erythrocytes) from the readings of all other wells.
-
Express the fluorescence readings as a percentage of the drug-free control.
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the in vitro testing of this compound and the proposed mechanism of action.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Caption: this compound's proposed mechanism of action in P. falciparum.
References
- 1. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. benchchem.com [benchchem.com]
- 6. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 7. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
- 8. In Vitro Chloroquine Resistance in Plasmodium falciparum Isolates from Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a large class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities.[1][2] This structural scaffold is present in numerous natural alkaloids (e.g., berberine, morphine) and synthetic molecules, making it a privileged structure in medicinal chemistry.[1][3] Preclinical in vivo studies are essential for evaluating the therapeutic potential of novel isoquinoline derivatives, providing critical data on their efficacy, safety, and mechanism of action in a whole-organism context.
These application notes provide detailed protocols and methodologies for conducting in vivo efficacy studies of isoquinoline derivatives ("Isoquine") in three key therapeutic areas: oncology, infectious diseases (malaria), and inflammation. The protocols are based on established and widely used animal models.
Section 1: Anti-Cancer Efficacy in Murine Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[4][5] Several isoquinoline derivatives have demonstrated potent anti-cancer effects in these models.[6][7]
Data Presentation: Anti-Tumor Efficacy of Isoquinoline Derivatives
The following tables summarize quantitative outcomes from in vivo studies of two different isoquinoline derivatives, demonstrating their ability to inhibit tumor growth.
Table 1: Efficacy of Isoquinoline Derivatives B01002 and C26001 in an Ovarian Cancer Xenograft Model [8][9]
| Compound | Dosage & Route | Animal Model | Tumor Cell Line | Key Findings | Quantitative Results |
| B01002 | 20 mg/kg, i.p. | Nude Mice | SKOV3 (Ovarian) | Potent inhibition of tumor growth | 99.53% Tumor Growth Inhibition (TGI) vs. PBS control |
| C26001 | 20 mg/kg, i.p. | Nude Mice | SKOV3 (Ovarian) | Significant inhibition of tumor growth | 84.23% Tumor Growth Inhibition (TGI) vs. PBS control |
Table 2: Efficacy of Berberine in a Glioblastoma Xenograft Model [10][11]
| Compound | Dosage & Route | Animal Model | Tumor Cell Line | Key Findings | Quantitative Results |
| Berberine | 50 mg/kg, p.o. | BALB/c Nude Mice | U87 (Glioblastoma) | Significant reduction in tumor weight and volume | Final Tumor Weight: 401.2 ± 71.5 mg (vs. 860.7 ± 117.1 mg in vehicle group) |
| Vehicle | Carboxymethylcellulose | BALB/c Nude Mice | U87 (Glioblastoma) | Control | Final Tumor Weight: 860.7 ± 117.1 mg |
Experimental Workflow: Cancer Xenograft Study
Experimental Protocol: Ovarian Cancer Xenograft Model
This protocol is adapted from methodologies used to evaluate isoquinoline derivatives like B01002.[8][9]
-
Cell Culture:
-
Culture human ovarian cancer cells (e.g., SKOV-3) in appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase using trypsin. Wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Assess viability (>90%) using trypan blue exclusion.
-
-
Animal Model & Tumor Implantation:
-
Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation.
-
-
Tumor Monitoring and Treatment:
-
Measure tumors 2-3 times weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle Control (e.g., PBS or DMSO/saline).
-
Group 2: Isoquinoline Derivative (e.g., B01002 at 20 mg/kg).
-
Group 3: Positive Control (e.g., Cisplatin).
-
-
Administer the compounds via intraperitoneal (i.p.) injection daily for a specified period (e.g., 21 days).
-
Record body weight and monitor for any signs of toxicity throughout the study.
-
-
Endpoint and Data Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .[8]
-
(Optional) Process tumor tissue for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) or apoptosis markers (TUNEL assay).[8][9]
-
Signaling Pathway: Inhibition of PI3K/Akt Pathway by Berberine
Many isoquinoline alkaloids, including berberine, exert their anti-cancer effects by modulating key survival pathways.[12] A primary target is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, promoting cell proliferation and inhibiting apoptosis.[13][14]
Section 2: Anti-Malarial Efficacy in Murine Models
Rodent malaria models, particularly those using Plasmodium berghei, are standard tools for the in vivo screening of potential anti-malarial compounds.[15][16] These models are crucial for assessing a drug's efficacy against blood-stage parasites in a physiological context.[10] The indoloquinoline alkaloid Cryptolepine is an example of an isoquinoline-related compound with demonstrated anti-malarial activity.[17][18]
Data Presentation: Anti-Malarial Efficacy of Cryptolepine
The table below summarizes the in vivo efficacy of cryptolepine in the 4-day suppressive test against P. berghei.
Table 3: Efficacy of Cryptolepine in a Plasmodium berghei Murine Model [19]
| Compound | Dosage & Route | Animal Model | Parasite Strain | Key Findings | Quantitative Results |
| Cryptolepine | 50 mg/kg/day, p.o. | Mice | P. berghei | Moderate anti-malarial activity | 80% suppression of parasitemia vs. control |
| Vehicle | N/A | Mice | P. berghei | Unchecked parasite growth | 0% suppression |
Experimental Workflow: Murine Malaria 4-Day Suppressive Test
Experimental Protocol: P. berghei 4-Day Suppressive Test
This protocol is a standard method for assessing the in vivo efficacy of blood-stage anti-malarial compounds.[20]
-
Parasite and Animal Handling:
-
Use a chloroquine-sensitive strain of Plasmodium berghei (e.g., NK65).
-
Use Swiss albino mice, weighing approximately 20-25 g.
-
Maintain a passage mouse with an active P. berghei infection. When parasitemia reaches 20-30%, collect blood via cardiac puncture into a heparinized tube.
-
Dilute the infected blood with sterile PBS or Alsever's solution to a final concentration of 1 x 10⁸ infected red blood cells (RBCs) per mL.
-
-
Infection (Day 0):
-
Randomly divide mice into experimental groups (n=5-6 per group).
-
Inject each mouse intraperitoneally (i.p.) with 0.1 mL of the diluted blood, delivering a standard inoculum of 1 x 10⁷ infected RBCs.
-
-
Drug Administration (Day 0 - Day 3):
-
Two hours after infection, administer the first dose of the test compound or vehicle.
-
Prepare the isoquinoline derivative (e.g., Cryptolepine) in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Administer the drug orally (p.o.) or via the desired route once daily for four consecutive days (Day 0, 1, 2, and 3).
-
Group 1: Vehicle Control.
-
Group 2: Test Compound (e.g., 50 mg/kg).
-
Group 3: Positive Control (e.g., Chloroquine at 5 mg/kg).
-
-
-
Efficacy Assessment (Day 4):
-
On the fifth day (Day 4), collect a drop of blood from the tail of each mouse.
-
Prepare a thin blood smear on a microscope slide, fix with methanol, and stain with 10% Giemsa solution for 15 minutes.
-
Examine the slides under a microscope with an oil immersion lens.
-
Calculate the percentage of parasitized RBCs by counting the number of infected cells out of at least 1000 total RBCs.
-
-
Data Analysis:
-
Calculate the average parasitemia for the vehicle control and treated groups.
-
Determine the percent suppression of parasitemia using the formula: % Suppression = [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100 .
-
Section 3: Anti-Inflammatory Efficacy in a Murine Sepsis Model
Sepsis is characterized by a dysregulated host response to infection, leading to a life-threatening inflammatory storm.[21] The lipopolysaccharide (LPS)-induced endotoxemia model in rodents is widely used to simulate the systemic inflammation seen in Gram-negative sepsis and is suitable for screening anti-inflammatory agents.
Data Presentation: Anti-Inflammatory Efficacy of an Isoquinoline Derivative
The following table summarizes the in vivo efficacy of a novel isoquinoline derivative, CYY054c, in an LPS-induced endotoxemia model in rats.
Table 4: Efficacy of Isoquinoline Derivative CYY054c in a Rat Endotoxemia Model [21]
| Compound | Dosage & Route | Animal Model | Model Induction | Key Findings | Quantitative Results |
| CYY054c | 10 mg/kg, i.v. | Sprague-Dawley Rats | LPS (15 mg/kg, i.v.) | Inhibition of NF-κB and reduction of pro-inflammatory cytokines | Significantly alleviated LPS-upregulated plasma levels of TNF-α, IL-1β, and IL-6. |
| LPS Control | Vehicle | Sprague-Dawley Rats | LPS (15 mg/kg, i.v.) | Pro-inflammatory response | Markedly elevated plasma levels of TNF-α, IL-1β, and IL-6. |
Experimental Workflow: LPS-Induced Endotoxemia Study
Experimental Protocol: LPS-Induced Endotoxemia in Mice
This protocol is a common method for evaluating the acute systemic anti-inflammatory effects of test compounds.
-
Animals and Acclimatization:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Randomly assign mice to treatment groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare the isoquinoline derivative in sterile, pyrogen-free saline.
-
Administer the test compound (e.g., 10 mg/kg) or vehicle (saline) via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
-
Induction of Endotoxemia:
-
Approximately 30-60 minutes after drug administration, induce endotoxemia by injecting Lipopolysaccharide (LPS from E. coli) i.p. at a dose of 10-15 mg/kg. The dose may need to be titrated to achieve a sub-lethal inflammatory response or a lethal response, depending on the study endpoint (e.g., cytokine measurement vs. survival).
-
-
Sample Collection and Analysis:
-
For Cytokine Analysis: At a predetermined time point (e.g., 2 or 6 hours post-LPS), euthanize the mice. Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available ELISA kits.
-
For Survival Studies: Monitor the mice for up to 72 hours and record the time of mortality.
-
-
Data Analysis:
-
For cytokine data, compare the mean concentrations between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).
-
For survival data, generate Kaplan-Meier survival curves and compare groups using the log-rank test.
-
Signaling Pathway: Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation by stimuli like LPS leads to the transcription of numerous pro-inflammatory genes. Some isoquinoline derivatives exert their anti-inflammatory effects by inhibiting this pathway.[21]
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Characterization of Plasmodium berghei P47 (Pbs47) as a Malaria Transmission-Blocking Vaccine Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and In Vitro Haemolytic Evaluation of Cryptolepine Hydrochloride-Loaded Gelatine Nanoparticles as a Novel Approach for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Cryptolepine, the Main Alkaloid of the Antimalarial Cryptolepis sanguinolenta (Lindl.) Schlechter, Induces Malformations in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unravelling the pharmacological properties of cryptolepine and its derivatives: a mini-review insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Isoquine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health threat posed by malaria, exacerbated by the emergence and spread of drug-resistant Plasmodium falciparum strains, necessitates the continuous discovery and development of novel antimalarial agents. Isoquine, a 4-aminoquinoline derivative and an analogue of amodiaquine, represents a promising scaffold for the development of new therapeutics. A key advantage of the this compound structure is its reduced potential to form reactive quinoneimine metabolites, which are associated with the hepatotoxicity of amodiaquine. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of this compound analogues to identify potent lead compounds for further development.
These application notes provide detailed protocols for robust HTS assays suitable for the evaluation of this compound analogues against P. falciparum. The described assays are well-established, amenable to automation, and focus on the primary mechanism of action for 4-aminoquinolines—the inhibition of hemozoin formation—as well as whole-cell phenotypic screening to assess parasite growth inhibition.
Mechanism of Action: Inhibition of Hemozoin Formation
The intraerythrocytic stages of the malaria parasite digest host hemoglobin within an acidic digestive vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline pigment called hemozoin. 4-aminoquinolines, including this compound and its analogues, are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[1] The resulting buildup of free heme leads to oxidative stress and parasite death.[2]
Caption: Proposed mechanism of action of this compound analogues.
High-Throughput Screening Assays
A multi-pronged approach to screening, combining a target-based assay with a whole-cell phenotypic assay, is recommended for the comprehensive evaluation of this compound analogues.
Biochemical Assay: Hemozoin Formation Inhibition
This cell-free assay directly measures the ability of compounds to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
Experimental Protocol: β-Hematin Formation Inhibition Assay
-
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 4.8)
-
Tween 20
-
This compound analogues and control compounds (e.g., chloroquine) dissolved in DMSO
-
96-well or 384-well microtiter plates
-
Plate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Dispense serial dilutions of the this compound analogues and control compounds into the wells of a microtiter plate. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Add a solution of hemin chloride in DMSO to each well.
-
Initiate the polymerization reaction by adding sodium acetate buffer (pH 4.8) containing Tween 20.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
Following incubation, centrifuge the plate and discard the supernatant.
-
Wash the β-hematin pellet with DMSO to remove unreacted hemin.
-
Dissolve the pellet in a solution of NaOH.
-
Measure the absorbance at 405 nm. A higher absorbance corresponds to a greater amount of β-hematin formed.
-
Calculate the percent inhibition of hemozoin formation relative to the negative control and determine the IC50 values.
-
Cell-Based Assay: P. falciparum Growth Inhibition
This phenotypic assay assesses the overall effect of the compounds on the growth and proliferation of intraerythrocytic P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose.[3]
Experimental Protocol: SYBR Green I-Based Fluorescence Assay
-
Materials:
-
P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
This compound analogues and control compounds (e.g., chloroquine, artemisinin) dissolved in DMSO
-
384-well black, clear-bottom microplates
-
Lysis buffer containing SYBR Green I dye
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
-
Procedure:
-
Prepare a synchronized culture of ring-stage P. falciparum at a starting parasitemia of 0.5-1% and 2% hematocrit in complete culture medium.
-
Dispense the parasite culture into the wells of a 384-well plate.
-
Add the this compound analogues and control compounds at various concentrations to the respective wells. Include positive and negative (DMSO vehicle) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate the plates for 1 hour at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition of parasite growth relative to the negative control and determine the IC50 values.
-
Caption: High-throughput screening workflow for this compound analogues.
Data Presentation
The following tables summarize representative in vitro antimalarial activity data for a selection of this compound and other 4-aminoquinoline analogues against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Antimalarial Activity of Isotebuquine Analogues [4]
| Compound | P. falciparum D6 (CQS) IC50 (ng/mL) | P. falciparum W2 (CQR) IC50 (ng/mL) | P. falciparum TM91C235 (CQR) IC50 (ng/mL) |
| 1a | 0.3 | 2.5 | 3.0 |
| 1b | 6.0 | 25.0 | 30.0 |
| 2a | 1.5 | 10.0 | 12.0 |
| Chloroquine | 8.0 | 120.0 | 150.0 |
Table 2: In Vitro Antimalarial Activity of Side-Chain Modified 4-Aminoquinolines [5][6]
| Compound | P. falciparum NF-54 (CQS) IC50 (µM) |
| 6 | 0.24 |
| 11 | 0.35 |
| 12 | 0.32 |
| 19 | 0.76 |
| Chloroquine | 0.30 |
Table 3: In Vitro Antimalarial Activity of 4-Aminoquinoline Hydrazone Analogues [7]
| Compound | P. falciparum 3D7 (CQS) IC50 (µM) | P. falciparum Dd2 (CQR) IC50 (µM) |
| 1 | 0.035 | 0.026 |
| 2 | 0.057 | 0.035 |
| Chloroquine | 0.018 | 0.135 |
Table 4: In Vitro Antimalarial Activity of Novel 4-Aminoquinoline Analogues [2][8]
| Compound | P. falciparum 3D7/D6 (CQS) IC50 (nM) | P. falciparum W2/Dd2 (CQR) IC50 (nM) | P. falciparum K1 (CQR) IC50 (nM) |
| TDR 58845 | < 12 | 89.8 | - |
| TDR 58846 | < 25 | < 25 | - |
| Compound 4 | 5.3 | 25.0 | 7.5 |
| Chloroquine | < 12 | 100-200 | > 200 |
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening of this compound analogues. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and characterize novel antimalarial candidates with potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. The focus on the hemozoin inhibition pathway provides a targeted approach for this class of compounds, while the whole-cell phenotypic screen ensures the identification of compounds with effective parasite-killing activity through this or other potential mechanisms. Careful data analysis and validation through secondary assays are crucial for the successful progression of promising hits into lead candidates for preclinical development.
References
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and antimalarial activity of novel side chain modified antimalarial agents derived from 4-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial activity of new isotebuquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Isoquine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquine is an important antimalarial agent. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in plasma is essential.[1][2] This application note describes a highly selective and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.[3][4] The method has been developed and validated to provide high throughput and accurate results for clinical and preclinical sample analysis.[5][6]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
This compound-d4 (internal standard, IS) (purity >98%)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, analytical grade
-
Human plasma (K2-EDTA)
-
Deionized water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and this compound-d4 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up to the mark.
-
Store the stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to obtain working standard solutions at various concentrations.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d4 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
3. Sample Preparation
The protein precipitation method is employed for the extraction of this compound from plasma.[4][7][8]
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding working standard solutions. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank matrix. To the blank matrix, add 150 µL of acetonitrile without the internal standard.
-
Vortex mix all samples for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | This compound: m/z 336.2 -> 247.1; this compound-d4 (IS): m/z 340.2 -> 251.1 |
| Dwell Time | 100 ms |
Data Presentation
The quantitative performance of the method is summarized in the table below. The validation parameters were established based on regulatory guidelines.[6]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
Below are diagrams illustrating the experimental workflow and the signaling pathway of the LC-MS/MS system.
Caption: Workflow for the quantification of this compound in plasma.
Caption: Logical flow of the LC-MS/MS system for analysis.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for high-throughput analysis in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for matrix effects and variations in sample processing.[10][11][12]
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. iajps.com [iajps.com]
- 3. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Development and Validation - IITRI [iitri.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Synthesis of Isoquine
Abstract
This document provides a detailed, step-by-step protocol for the chemical synthesis of Isoquine (4-(4-diethylamino-1-methylbutylamino)-6-methoxyquinoline), an antimalarial compound. The synthesis is presented as a three-part process: 1) Preparation of the key intermediate 4-chloro-6-methoxyquinoline from p-anisidine, 2) Synthesis of the diamine side-chain, Novaldiamine, and 3) Condensation of the two intermediates to yield the final active pharmaceutical ingredient. Methodologies are derived from established organo-chemical reactions analogous to the synthesis of related 4-aminoquinoline antimalarials.[1] All quantitative data are summarized in tables, and the overall workflow is visualized using a process diagram.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are equipped with the necessary laboratory infrastructure and safety protocols for handling chemical reagents.
Overall Synthesis Workflow
The synthesis of this compound is accomplished via a convergent strategy. The quinoline core and the aliphatic diamine side-chain are prepared separately and then coupled in the final step to form the target molecule.
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-6-methoxyquinoline
This procedure involves the cyclization of an aniline derivative to form the quinoline ring system, followed by chlorination. The methodology is analogous to the Gould-Jacobs reaction pathway.
Step 1.1: Synthesis of 4-Hydroxy-6-methoxyquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine p-anisidine (1.0 eq) and diethyl malonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 140-150 °C for 2-3 hours. Ethanol will be collected in the trap as the reaction proceeds.
-
Cyclization: Once the initial condensation is complete, add the reaction mixture to a high-boiling point solvent such as Dowtherm A. Heat the solution to approximately 250 °C for 30-60 minutes to induce thermal cyclization.
-
Work-up: Cool the reaction mixture and treat with an appropriate solvent (e.g., hexane) to precipitate the crude product. Filter the solid, wash with solvent, and dry. The product, 4-hydroxy-6-methoxyquinoline, can be purified by recrystallization.
Step 1.2: Chlorination to 4-Chloro-6-methoxyquinoline
-
Reaction Setup: In a fume hood, charge a flask equipped with a reflux condenser with 4-hydroxy-6-methoxyquinoline (1.0 eq).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) to the flask. Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.[2]
-
Work-up: After cooling, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until the product precipitates. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4-chloro-6-methoxyquinoline.[1][2]
Part 2: Synthesis of Novaldiamine (4-amino-1-(diethylamino)pentane)
This protocol describes the synthesis of the key diamine side-chain via reductive amination of a ketone intermediate.[1]
Step 2.1: Synthesis of 1-Diethylamino-4-pentanone
-
Alkylation: Prepare a solution of sodium ethoxide in ethanol. Add acetoacetic ester (1.0 eq) dropwise. To this solution, add 2-diethylaminoethylchloride (1.0 eq) and reflux for 4-6 hours.
-
Hydrolysis & Decarboxylation: Cool the reaction mixture. Add an aqueous acid solution (e.g., dilute hydrochloric acid) and heat to reflux. This step hydrolyzes the ester and induces decarboxylation to form the ketone.[1]
-
Isolation: After cooling, make the solution basic with NaOH and extract the product with an organic solvent like ether. Dry the organic layer and remove the solvent by distillation to obtain crude 1-diethylamino-4-pentanone.
Step 2.2: Reductive Amination to Novaldiamine
-
Reaction Setup: In a high-pressure autoclave, combine 1-diethylamino-4-pentanone (1.0 eq), a suitable solvent (e.g., ethanol saturated with ammonia), and a Raney nickel catalyst.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (pressure may vary, e.g., 50-100 atm). Heat the mixture while stirring.
-
Work-up: Once the reaction is complete (monitored by hydrogen uptake or TLC/GC), cool the reactor, vent the hydrogen, and filter the catalyst.[1]
-
Purification: Remove the solvent under reduced pressure. The resulting crude Novaldiamine can be purified by vacuum distillation.
Part 3: Condensation to Synthesize this compound
This final step couples the quinoline core with the diamine side-chain through a nucleophilic aromatic substitution.
-
Reaction Setup: Combine 4-chloro-6-methoxyquinoline (1.0 eq) and Novaldiamine (2.0-2.5 eq, excess is used to drive the reaction and act as a base).
-
Condensation: Heat the mixture at 160-180 °C for several hours until the reaction is complete.[1] The reaction can be performed neat (without solvent) or in a high-boiling solvent like phenol.
-
Work-up: Cool the reaction mixture and dissolve it in dilute acid. Wash with an organic solvent (e.g., toluene) to remove unreacted starting material and byproducts.
-
Isolation: Make the aqueous layer basic with NaOH or ammonium hydroxide to precipitate the this compound free base.
-
Purification: The crude product can be extracted into a solvent like chloroform or ether. After drying and evaporating the solvent, the final product can be purified by recrystallization or by forming a stable salt (e.g., phosphate or sulfate) for better handling and purity.
Data Summary
The following tables summarize typical reaction parameters and expected outcomes. Note that yields are representative and may vary based on experimental conditions and scale.
Table 1: Synthesis of Intermediates
| Step | Starting Material | Key Reagents | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1.1 | p-Anisidine | Diethyl malonate, Dowtherm A | 140 -> 250 | 3 -> 1 | 4-Hydroxy-6-methoxyquinoline | 60-75 |
| 1.2 | 4-Hydroxy-6-methoxyquinoline | POCl₃ | ~110 | 2-4 | 4-Chloro-6-methoxyquinoline | 80-90[3] |
| 2.1 | Acetoacetic ester | NaOEt, 2-diethylaminoethylchloride | Reflux | 4-6 | 1-Diethylamino-4-pentanone | 50-65 |
| 2.2 | 1-Diethylamino-4-pentanone | NH₃, H₂, Raney Ni | 80-120 | 6-12 | Novaldiamine | 70-85 |
Table 2: Final Product Synthesis
| Step | Starting Materials | Temp. (°C) | Time (h) | Product | Typical Yield (%) |
|---|
| 3.0 | 4-Chloro-6-methoxyquinoline, Novaldiamine | 160-180 | 4-8 | this compound | 75-90 |
References
Application Notes and Protocols: Isoquine in Combination Therapy for Malaria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data available for isoquine and its analogues and outline detailed protocols for the evaluation of this compound in combination therapy for malaria. This compound, a 4-aminoquinoline, has been investigated as a potential antimalarial drug with a safer profile than its structural isomer, amodiaquine.[1]
Preclinical Efficacy of this compound and its Analogues (Monotherapy)
This compound and its derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, as well as efficacy in in vivo rodent models of malaria.
Table 1: In Vitro Activity of this compound and Analogues against P. falciparum
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| This compound (ISQ1) | K1 (CQ-resistant) | 6.01 ± 8.0 | [1] |
| HB3 (CQ-sensitive) | Potent activity reported | [1] | |
| N-tert-Butyl this compound (GSK369796) | Not specified | Excellent activity reported | [2][3] |
Table 2: In Vivo Efficacy of this compound against Rodent Malaria Parasites
| Compound | Rodent Malaria Model | Efficacy (ED50 in mg/kg) | Reference |
| This compound (ISQ1) | P. yoelii NS | 1.6 and 3.7 | [1] |
Rationale for Combination Therapy
To align with current best practices in malaria treatment and to mitigate the risk of resistance development, this compound should be evaluated in combination with a partner drug, preferably one with a different mechanism of action.[4][5] Artemisinin derivatives are ideal candidates due to their rapid parasite clearance.[4][5] The combination of a rapid-acting artemisinin derivative with a longer-acting partner drug like this compound could provide a highly effective and robust treatment regimen.
Experimental Protocols for Combination Therapy Evaluation
The following protocols are designed to assess the potential of this compound in combination with an artemisinin derivative (e.g., artesunate or dihydroartemisinin).
In Vitro Drug Combination Assay
This protocol outlines the methodology to assess the synergistic, additive, or antagonistic effects of this compound in combination with an artemisinin derivative against P. falciparum.
Objective: To determine the nature of the pharmacodynamic interaction between this compound and an artemisinin derivative.
Materials:
-
P. falciparum cultures (e.g., 3D7 - CQ-sensitive, Dd2 - CQ-resistant)
-
RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
Human erythrocytes
-
This compound and artesunate stock solutions (in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium with 0.5% AlbuMAX II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Prepare serial dilutions of this compound and artesunate. For combination plates, use a fixed-ratio method (e.g., 4:1, 1:1, 1:4 ratios of their respective IC50 values).
-
Assay Setup:
-
Add 50 µL of drug dilutions to the 96-well plates.
-
Add 50 µL of parasite culture (1% parasitemia, 2% hematocrit).
-
Incubate for 72 hours under the conditions described in step 1.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Calculate the 50% inhibitory concentrations (IC50) for each drug alone and in combination.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination: FIC = (IC50 of drug in combination) / (IC50 of drug alone).
-
Calculate the sum of the FICs (ΣFIC).
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive effect
-
ΣFIC > 4.0: Antagonism
-
-
In Vivo Combination Efficacy Study (Mouse Model)
This protocol describes the evaluation of an this compound-artesunate combination therapy in a murine malaria model.
Objective: To assess the in vivo efficacy of the this compound-artesunate combination in suppressing parasitemia and curing infection.
Materials:
-
BALB/c mice
-
Plasmodium berghei ANKA strain
-
This compound and artesunate formulations for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10^6 P. berghei-infected erythrocytes on Day 0.
-
Grouping and Treatment:
-
Randomly assign mice to treatment groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Artesunate alone
-
Group 4: this compound + Artesunate combination
-
-
Administer treatment orally once daily for 4 consecutive days (Day 3 to Day 6 post-infection).
-
-
Monitoring:
-
Monitor parasitemia daily from Day 3 by microscopic examination of Giemsa-stained thin blood smears.
-
Monitor survival daily for 30 days.
-
-
Data Analysis:
-
Calculate the percent suppression of parasitemia for each treatment group compared to the vehicle control.
-
Determine the mean survival time for each group.
-
Assess the cure rate (percentage of mice with no detectable parasitemia on Day 30).
-
Proposed Mechanism of Action and Metabolic Pathway
This compound, as a 4-aminoquinoline, is believed to interfere with heme detoxification in the parasite's food vacuole. Unlike amodiaquine, this compound is metabolized via Phase II glucuronidation, avoiding the formation of the toxic quinoneimine metabolite.[1]
Future Directions
The promising preclinical profile of this compound warrants further investigation, particularly in combination with artemisinin derivatives. Successful completion of in vitro and in vivo combination studies as outlined above would provide a strong basis for advancing an this compound-based combination therapy into clinical development. Further studies should also focus on the activity of the combination against a wider panel of drug-resistant parasite strains and in different animal models to build a robust preclinical data package. The development of N-tert-butyl this compound (GSK369796) to a stage ready for human trials suggests that this class of compounds holds significant promise.[2][3]
References
- 1. This compound and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate selection and preclinical evaluation of N-tert-butyl this compound (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 4. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Isoquine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline and its derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities and as privileged scaffolds in medicinal chemistry.[1] Many of these compounds are investigated for their potent pharmacological properties, including anticancer activities.[1][2] A critical step in the evaluation of any potential therapeutic agent is the thorough characterization of its cytotoxic effects to determine its therapeutic window and potential for off-target toxicity.[3]
These application notes provide a comprehensive guide to assessing the cytotoxicity of a novel isoquinoline compound, herein referred to as Isoquine. This document outlines detailed protocols for key cellular assays, presents a framework for data interpretation, and visualizes experimental workflows and relevant signaling pathways.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration required to inhibit 50% of cell growth or metabolic activity.[3] IC50 values are highly dependent on the experimental conditions, including the cell line, incubation duration, and the specific assay employed.[3] The table below summarizes representative IC50 values for various isoquinoline derivatives against several cell lines, providing a comparative context for evaluating this compound.
| Isoquinoline Derivative | Cell Line | Assay Used | Incubation Time (h) | IC50 (µg/mL) | Reference |
| Compound B01002 | SKOV3 (Ovarian Cancer) | CCK-8 | - | 7.65 | [4] |
| Compound C26001 | SKOV3 (Ovarian Cancer) | CCK-8 | - | 11.68 | [4] |
| Compound 14 | HCT-116 (Colon Cancer) | Crystal Violet | - | 1.3 - 8.3 | [5] |
| Compound 15 | MCF-7 (Breast Cancer) | Crystal Violet | - | 1.3 - 8.3 | [5] |
| Compound 21 | Hep-G2 (Liver Cancer) | Crystal Violet | - | 1.3 - 8.3 | [5] |
| iso-QP[6] | MCF-7 (Breast Cancer) | XTT | - | 25 µM | [7] |
Key Cytotoxicity Assays & Experimental Protocols
Several robust assays are available to quantify cell viability and cytotoxicity. The choice of assay depends on the specific research question and the anticipated mechanism of cell death.
MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of viable cells.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][8][9] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of culture medium.[6] Incubate for 24 hours (or until cells adhere and enter the exponential growth phase).[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3][6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][6] Viable cells will convert the soluble MTT into insoluble purple formazan crystals.[6]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilization solvent, such as DMSO, to each well to dissolve the formazan crystals.[3][8]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[10][11][12] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13][14] The amount of color formed is proportional to the number of lysed cells.[14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
Setup Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: A separate set of untreated cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of the incubation period.[10]
-
Vehicle Control: Cells treated with the same concentration of solvent used for this compound.[12]
-
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[10]
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) * 100).
Apoptosis Assays (Annexin V & Propidium Iodide)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI), a fluorescent nucleic acid stain, is membrane-impermeable and thus only enters cells with compromised membranes (late apoptotic or necrotic cells).[15]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to illustrate the experimental workflow of a typical cytotoxicity assay and a simplified signaling pathway involved in this compound-induced cell death.
Caption: A standard workflow for assessing cytotoxicity using the MTT assay.
Caption: this compound may induce apoptosis via intrinsic and/or extrinsic pathways.
Mechanisms of Action & Signaling
Isoquinoline derivatives can exert cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[10] Key signaling pathways such as JAK-STAT3 and MAPK (p38, ERK) have been implicated in the cytotoxic effects of some isoquinolines.[3] For instance, certain tetrahydroisoquinoline derivatives have been shown to stimulate mitochondria-mediated activation of the intrinsic apoptosis pathway through ERK1/2 and p38-MAPK signaling, leading to the activation of initiator caspase-9 and executioner caspase-3. Other derivatives may inhibit the NF-κB signaling pathway, which is known to suppress apoptosis and promote cancer cell proliferation.[16] Understanding these pathways is crucial for elucidating the specific mechanism of this compound's cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 16. Jozimine A2, a Dimeric Naphthylisoquinoline (NIQ) Alkaloid, Shows In Vitro Cytotoxic Effects against Leukemia Cells through NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Isoquine on Hemozoin Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for studying the effect of isoquine, a quinoline-class antimalarial compound, on hemozoin formation. The methodologies detailed herein are essential for the evaluation of this compound's mechanism of action and its potential as an antimalarial drug candidate.
Introduction to Hemozoin Inhibition as an Antimalarial Strategy
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by converting it into an insoluble, crystalline polymer known as hemozoin. This detoxification process is crucial for parasite survival.[1]
Quinoline-based antimalarials, such as chloroquine and by extension its isomer this compound, are believed to exert their parasiticidal effects by interfering with this hemozoin formation process. By inhibiting the crystallization of heme into hemozoin, these drugs lead to an accumulation of toxic free heme within the parasite's food vacuole, ultimately causing parasite death. Therefore, the inhibition of hemozoin formation is a key target for the development and evaluation of new antimalarial drugs.
Quantitative Analysis of Hemozoin Inhibition
Table 1: Comparative IC50 Values for Chloroquine in β-Hematin Inhibition Assays
| Assay Type | Initiator/Mediator | IC50 (µM) | Reference |
| Spectrophotometric Assay | Tween 20 | 252 ± 49 | [2] |
| Spectrophotometric Assay | Preformed β-hematin & Lecithin | Lower than Tween 20-based assays | [2] |
| High-Throughput Screening | NP-40 Detergent | 53.0 | [3] |
Experimental Protocols
This section provides detailed protocols for the most common assays used to assess the inhibition of hemozoin formation.
In Vitro β-Hematin Formation Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of a test compound to inhibit the formation of β-hematin from a solution of hemin. The quantification is based on the differential absorbance of monomeric heme and aggregated β-hematin.
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (pH 4.8)
-
Tween 20 or Nonidet P-40 (NP-40)
-
This compound (or other test compounds)
-
96-well microplates
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare a working solution of heme by diluting the stock solution in sodium acetate buffer (pH 4.8).
-
Prepare stock solutions of this compound and control compounds (e.g., chloroquine) in an appropriate solvent (e.g., DMSO or water with 20 mM sulfuric acid).
-
Prepare a stock solution of the initiator (e.g., 1% Tween 20 in distilled water or 348 µM NP-40 in water).[2][3]
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound (this compound) at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent only).
-
Add the heme working solution to each well.[4]
-
Add the initiator solution (Tween 20 or NP-40) to each well to induce β-hematin formation.[3][4]
-
Incubate the plate at 37°C for a specified period (e.g., 250 minutes to 6 hours) with gentle shaking.[3][4]
-
-
Quantification:
-
After incubation, measure the absorbance of the samples at two wavelengths, typically 415 nm (Soret band of heme) and 630 nm. The absorbance at 630 nm is subtracted from the absorbance at 415 nm to correct for background.[2]
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Asample - Amin) / (Acontrol - Amin)] * 100 Where:
-
Asample is the absorbance of the well with the test compound.
-
Acontrol is the absorbance of the well with heme and initiator but no inhibitor.
-
Amin is the absorbance of the well with heme only (no initiator or inhibitor).[4]
-
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Diagram: Workflow for β-Hematin Inhibition Assay
Caption: Workflow of the in vitro β-hematin inhibition assay.
Cell-Based Hemozoin Quantification in Plasmodium falciparum
This protocol measures the amount of hemozoin in cultured P. falciparum parasites after treatment with this compound. A reduction in hemozoin content compared to untreated controls indicates inhibition of its formation.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains)
-
Complete parasite culture medium
-
This compound (or other test compounds)
-
Saponin solution
-
Phosphate-buffered saline (PBS)
-
Reagents for heme quantification (e.g., pyridine, NaOH, SDS)
-
Spectrophotometer or microplate reader
Protocol:
-
Parasite Culture and Treatment:
-
Culture synchronized P. falciparum to the trophozoite stage.
-
Treat the parasite cultures with various concentrations of this compound for a defined period (e.g., 24-48 hours). Include a positive control (e.g., chloroquine) and a negative control (vehicle only).
-
-
Parasite Harvesting and Lysis:
-
Harvest the infected red blood cells (iRBCs) by centrifugation.
-
Lyse the iRBCs with a saponin solution to release the parasites.
-
Wash the parasite pellet with PBS to remove residual hemoglobin.
-
-
Hemozoin Extraction and Quantification:
-
The parasite pellet contains both hemozoin and free heme.
-
To quantify total heme (hemozoin + free heme), dissolve the pellet in a solution of NaOH and SDS.
-
To specifically quantify hemozoin, wash the pellet with a solution that solubilizes free heme but not hemozoin (e.g., sodium bicarbonate). The remaining pellet is then dissolved in NaOH and SDS.
-
The amount of heme in the dissolved samples is determined spectrophotometrically by measuring the absorbance of the heme-pyridine complex.
-
-
Data Analysis:
-
Calculate the amount of hemozoin per parasite.
-
Compare the hemozoin levels in this compound-treated parasites to the untreated controls.
-
A dose-dependent decrease in hemozoin content indicates that this compound inhibits hemozoin formation in the parasite.
-
Diagram: Cell-Based Hemozoin Quantification Workflow
Caption: Workflow for cell-based hemozoin quantification.
Proposed Mechanism of Action of this compound
The mechanism by which this compound inhibits hemozoin formation is likely analogous to that of other quinoline antimalarials. It is proposed that this compound, a weak base, accumulates in the acidic food vacuole of the parasite. Here, it can interfere with hemozoin crystallization through one or both of the following mechanisms:
-
Complexation with Heme: this compound may form a complex with free heme molecules, preventing their incorporation into the growing hemozoin crystal.
-
Capping of Hemozoin Crystals: this compound may bind to the surface of nascent hemozoin crystals, thereby blocking further growth.
Both of these actions lead to the buildup of toxic free heme, which induces oxidative stress and damages parasite membranes, ultimately leading to cell death.
Diagram: Proposed Mechanism of this compound Action
References
- 1. Frontiers | Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage [frontiersin.org]
- 2. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemozoin production by Plasmodium falciparum: variation with strain and exposure to chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoquine Pharmacokinetic Studies in Rats
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of Isoquine in rats. This document is intended for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental design and execution.
Introduction
Pharmacokinetic studies are fundamental in drug development to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. This document outlines the experimental design for determining the pharmacokinetic profile of this compound in a rat model, a common preclinical species. The protocols provided cover intravenous (IV) and oral (PO) administration to assess key PK parameters, including bioavailability.
Experimental Design
A well-structured experimental design is crucial for obtaining reliable pharmacokinetic data. This study will involve administering this compound to rats via IV and PO routes and collecting serial blood samples to measure drug concentrations over time.
Animal Model:
-
Species: Sprague Dawley rats
-
Sex: Male and/or female (justification for selection should be documented)
-
Weight: 200-250 g
-
Acclimation: Minimum of 7 days prior to the study[1]
Grouping and Dosing: A parallel-group design is proposed. For a more advanced study design that can reduce inter-individual variability, a cross-over design could be considered.[2]
| Group | Route of Administration | Dose of this compound | Number of Animals |
| 1 | Intravenous (IV) Bolus | 5 mg/kg | 4 |
| 2 | Oral (PO) Gavage | 20 mg/kg | 4 |
Note: Doses are suggested starting points and should be optimized based on any existing toxicology or efficacy data.
Blood Sampling: Serial blood samples are critical for constructing an accurate concentration-time profile. Microsampling techniques are encouraged to minimize blood loss and animal stress.
| Route | Sampling Time Points (hours post-dose) |
| IV | 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 |
| PO | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |
Note: Sampling times should be adjusted based on the expected half-life of this compound.
Experimental Protocols
Formulation Preparation
The selection of an appropriate vehicle is critical, especially for poorly soluble compounds.[3][4][5] The vehicle should be non-toxic and not interfere with the absorption or analysis of this compound.
IV Formulation:
-
Vehicle: A common vehicle for IV administration is a solution of 5% Dextrose in water or a saline solution containing a solubilizing agent like DMSO (e.g., 10% DMSO, 40% PEG400, 50% saline).[6][7]
-
Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 1 mg/mL for a 5 mg/kg dose in a 250g rat, administered at 1.25 mL). The solution should be sterile-filtered.
PO Formulation:
-
Vehicle: For oral administration, a suspension in 0.5% methylcellulose (MC) or carboxymethyl cellulose (CMC) is commonly used.[6]
-
Preparation: Prepare a suspension of this compound in the vehicle to the desired concentration (e.g., 4 mg/mL for a 20 mg/kg dose in a 250g rat, administered at 1.25 mL).
Dosing Procedures
Intravenous (IV) Administration Protocol:
-
Animal Restraint: Place the rat in a suitable restraint device.
-
Vein Dilation: Warm the tail using a heat lamp or warm water (30-35°C) to dilate the lateral tail veins.[8]
-
Injection: Using a 25-27G needle attached to a syringe containing the this compound formulation, perform the injection into one of the lateral tail veins.[9][10] The injection should be administered as a slow bolus.[9]
-
Confirmation: Successful injection is indicated by the blanching of the vein and a lack of resistance.[10]
-
Post-injection Care: Apply gentle pressure to the injection site with gauze to prevent bleeding.[10]
Oral (PO) Gavage Protocol:
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are aligned vertically.[11]
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle, from the tip of the nose to the last rib.[12][13]
-
Administration: Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[12][14][15] Do not force the needle.[14][15]
-
Dose Delivery: Slowly administer the this compound suspension.[12]
-
Post-dosing Observation: Monitor the animal for any signs of distress for at least 10 minutes after dosing.[12][15]
Blood Collection Protocol
Blood can be collected via the saphenous vein, which is a common and minimally invasive method for serial sampling.[16][17]
-
Animal Restraint: Restrain the rat.
-
Site Preparation: Shave the fur over the lateral saphenous vein on the hind leg.
-
Vein Puncture: Puncture the vein with a 25-27G needle.
-
Sample Collection: Collect approximately 100-200 µL of blood into a microcentrifuge tube containing an anticoagulant (e.g., K2EDTA).
-
Hemostasis: Apply gentle pressure to the puncture site to stop the bleeding.[17]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method is essential for the accurate quantification of this compound in plasma samples.[18][19] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for this purpose.[20]
Method Validation Parameters: The bioanalytical method should be validated according to FDA or EMA guidelines, including assessments of:[21][22]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve
-
Lower Limit of Quantification (LLOQ)
-
Stability (freeze-thaw, short-term, long-term)
Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA), which is a standard and model-independent approach.[23][24][25]
Key Pharmacokinetic Parameters:
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration.[26] |
| Tmax | Time to reach Cmax.[24] |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration.[25] |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity.[25] |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
| F (%) | Bioavailability (calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100). |
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of this compound in rats.
Caption: Logical relationship of inputs, processes, and outputs in the study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Effect of dosing vehicle on the toxicity and metabolism of unsaturated aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. aniphy.fr [aniphy.fr]
- 16. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 17. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 18. Bioanalytical Method Validation | Ofni Systems [ofnisystems.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. ijnrd.org [ijnrd.org]
- 21. Bioanalytical method validation for macromolecules in support of pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. allucent.com [allucent.com]
- 24. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. datapharmaustralia.com [datapharmaustralia.com]
- 26. aplosanalytics.com [aplosanalytics.com]
Application Note: In Vitro Metabolic Stability Assessment of Isoquine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide and detailed protocols for assessing the in vitro metabolic stability of Isoquine, a critical step in early drug discovery. Evaluating metabolic stability helps in predicting in vivo pharmacokinetic properties such as half-life and clearance, enabling early identification and optimization of promising drug candidates. Three key assays are detailed: Liver Microsomal Stability, Hepatocyte Stability, and Plasma Stability.
Introduction to Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound that is rapidly metabolized may have low bioavailability and a short duration of action, potentially limiting its therapeutic efficacy.[2] Conversely, a compound that is too stable might accumulate in the body, leading to potential toxicity.[2] Early in vitro assessment allows for the ranking of compounds and guides structure-activity relationship (SAR) studies to optimize metabolic properties before advancing to costly in vivo studies.[3]
The primary site of drug metabolism is the liver, which contains a host of enzymes responsible for breaking down foreign compounds (xenobiotics).[4][5] These enzymes are broadly categorized into Phase I (functionalization reactions like oxidation, reduction, hydrolysis) and Phase II (conjugation reactions).
-
Liver Microsomes: These are subcellular fractions of the liver containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[6] Microsomal stability assays are high-throughput and cost-effective for screening Phase I metabolic liabilities.[6]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3][7] Hepatocyte assays provide a more comprehensive and physiologically relevant model of liver metabolism, also accounting for cellular uptake.[4][7]
-
Plasma: Blood plasma contains various enzymes, such as esterases and amidases, that can degrade certain classes of drugs.[8] Plasma stability assays are crucial for compounds with susceptible functional groups (e.g., esters, amides) and for accurately interpreting pharmacokinetic data.[9]
Overall Experimental Workflow
The assessment of this compound's metabolic stability follows a structured workflow, from initial preparation to final data analysis. This process involves incubating the compound with a biological matrix (microsomes, hepatocytes, or plasma), sampling at various time points, stopping the reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: High-level workflow for in vitro metabolic stability assessment.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism of this compound by incubating it with human liver microsomes (HLM) and an NADPH-regenerating system.
Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil - high turnover; Dextromethorphan - moderate turnover)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) in ACN (a structurally similar, stable compound not found in the matrix)
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
Experimental Protocol:
-
Preparation:
-
Thaw liver microsomes at 37°C and immediately place them on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[10]
-
Prepare a 2 µM working solution of this compound and positive controls in phosphate buffer from a 10 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.2%.[11]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the this compound working solution and the microsomal suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final microsomal protein concentration should be 0.5 mg/mL.[12]
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.[13]
-
Immediately add the aliquot to a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.[6]
-
Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area of this compound relative to the peak area of the internal standard at each time point.
-
Caption: Workflow for the Liver Microsomal Stability Assay.
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the metabolic stability of this compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials and Reagents:
-
Cryopreserved plateable human hepatocytes
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements)
-
Collagen-coated 24- or 48-well plates
-
Positive Control Compounds (e.g., Diazepam - low turnover; Verapamil - high turnover)
-
All other reagents as listed in the microsomal assay protocol.
Experimental Protocol:
-
Cell Preparation and Plating:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Dilute the cells in pre-warmed plating medium and determine cell viability (should be >80%).
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL) and incubate to allow for cell attachment.[3]
-
-
Incubation:
-
After attachment, gently wash the cells with warm incubation medium.
-
Prepare a working solution of this compound (e.g., 1 µM final concentration) in the incubation medium.
-
Remove the wash medium and add the this compound-containing medium to the cells to start the incubation.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium.[3]
-
For adherent cells, the entire well can be used as one time point by adding ice-cold acetonitrile + IS to the well to lyse the cells and stop the reaction.
-
For suspension assays, aliquots are removed and quenched in a separate plate as described for the microsomal assay.[7]
-
-
Sample Processing and Analysis:
-
Process samples as described in the microsomal protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).
-
Protocol 3: Plasma Stability Assay
Objective: To evaluate the stability of this compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes.
Materials and Reagents:
-
Pooled Human Plasma (heparinized)
-
This compound
-
Positive Control (e.g., Propantheline, an ester-containing compound known to be unstable in plasma)[14]
-
Phosphate Buffer (pH 7.4)
-
All other reagents as listed in the microsomal assay protocol.
Experimental Protocol:
-
Preparation:
-
Thaw frozen plasma at 37°C and keep it on ice.
-
Prepare a working solution of this compound (e.g., 1-5 µM final concentration) by spiking the stock solution into the plasma.[14]
-
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking.[8]
-
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Process samples as described in the microsomal protocol (vortex, centrifuge, analyze supernatant by LC-MS/MS).
-
Data Analysis and Presentation
The disappearance of the parent compound over time is used to calculate the metabolic stability.
-
Plot Data: Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
Determine Rate Constant (k): The slope of the linear regression line of this plot is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
Data Summary Tables
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | This compound | Verapamil (Control) |
|---|---|---|
| t½ (min) | Value | Value |
| CLint (µL/min/mg) | Value | Value |
| Stability Class | e.g., High, Med, Low | High |
Table 2: Metabolic Stability of this compound in Human Hepatocytes
| Parameter | This compound | Diazepam (Control) |
|---|---|---|
| t½ (min) | Value | Value |
| CLint (µL/min/10^6 cells) | Value | Value |
| Stability Class | e.g., High, Med, Low | Low |
Table 3: Stability of this compound in Human Plasma
| Time Point (min) | % this compound Remaining | % Propantheline Remaining (Control) |
|---|---|---|
| 0 | 100 | 100 |
| 15 | Value | Value |
| 30 | Value | Value |
| 60 | Value | Value |
| 120 | Value | Value |
| t½ (min) | Value | Value |
Putative Metabolic Pathway of this compound
While the specific metabolic pathway for this compound is not yet fully elucidated, based on the metabolism of other quinoline-containing antimalarials like primaquine and chloroquine, a putative pathway can be proposed.[3][5] Metabolism is likely dominated by CYP450 enzymes, particularly CYP2D6, CYP3A4, and CYP2C8.[5][6] Key reactions are expected to be N-dealkylation of the side chain and hydroxylation at various positions on the quinoline ring.
Caption: Putative metabolic pathway for this compound.
References
- 1. Evaluation of Violacein Metabolic Stability and Metabolite Identification in Human, Mouse, and Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Differential CYP 2D6 Metabolism Alters Primaquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global perspectives on CYP2D6 associations with primaquine metabolism and Plasmodium vivax radical cure [frontiersin.org]
- 5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholar.usuhs.edu [scholar.usuhs.edu]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. "In vitro Metabolic Stability Study of New Cyclen Based Antimalarial Dr" by Apoorva V. Rudraraju, Mohammad F. Hossain et al. [mds.marshall.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isoquine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isoquine chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it synthesized?
A1: this compound is a regioisomer of the antimalarial drug amodiaquine. It is synthesized to avoid the formation of toxic quinoneimine metabolites associated with amodiaquine. The synthesis is typically a two-step process:
-
Mannich Reaction: A Mannich reaction is performed on 3-hydroxyacetanilide to introduce a Mannich side-chain.[1]
-
Nucleophilic Aromatic Substitution: The intermediate from the first step is then reacted with a suitable 4-aminoquinoline derivative to yield this compound.[1]
Q2: What are the most critical factors affecting the yield in this compound synthesis?
A2: The overall yield of this compound synthesis is primarily influenced by the efficiency of the two main steps. For the Mannich reaction, crucial factors include the choice of amine and formaldehyde source, reaction temperature, and pH control. For the subsequent nucleophilic aromatic substitution, key parameters are the solvent, temperature, and the presence of a suitable base to facilitate the reaction.
Q3: Are there alternative methods for synthesizing the isoquinoline core structure?
A3: While this compound itself is not synthesized by building the isoquinoline ring from scratch, several classic methods exist for creating the broader class of isoquinoline compounds. These include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.[2][3][4] These methods are fundamental in heterocyclic chemistry but are not directly applicable to the standard synthesis of the specific amodiaquine analogue, this compound.
Troubleshooting Guides
Low Yield in the Mannich Reaction (Step 1)
Q: My Mannich reaction with 3-hydroxyacetanilide is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in this step are a common challenge. Consider the following troubleshooting strategies:
-
Reagent Quality: Ensure that the formaldehyde source (e.g., formalin, paraformaldehyde) and the secondary amine (e.g., diethylamine) are of high purity and have not degraded.
-
Reaction Conditions: The temperature and reaction time are critical. Running the reaction at too high a temperature can lead to side product formation, while insufficient time or temperature may result in incomplete conversion.
-
pH Control: The pH of the reaction mixture can significantly impact the formation of the reactive iminium ion intermediate. Careful control of the pH is essential for optimal yield.
Here is a table summarizing potential optimizations for the Mannich reaction:
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Temperature | Room Temperature | Cool to 0-5 °C initially, then allow to warm to RT or gently heat to 40-50 °C. | Minimize side reactions; drive reaction to completion. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed (may require longer reaction times). | Ensure complete conversion. |
| pH | Not controlled | Maintain a weakly acidic pH (4-5) to facilitate iminium ion formation without promoting side reactions. | Improved yield and purity. |
| Reagent Ratio | 1:1:1 (anilide:amine:formaldehyde) | Use a slight excess (1.1-1.2 eq.) of the amine and formaldehyde. | Drive the reaction towards the product. |
Low Yield in the Nucleophilic Aromatic Substitution (Step 2)
Q: The final substitution step to produce this compound is inefficient. How can I increase the yield?
A: This step involves the formation of a C-N bond and can be sensitive to several factors.
-
Solvent Choice: The polarity and boiling point of the solvent are important. A polar aprotic solvent like DMF or DMSO can be effective in dissolving the reactants and facilitating the substitution.
-
Base: A non-nucleophilic base is often required to deprotonate the aniline nitrogen, making it a more effective nucleophile.
-
Temperature: Higher temperatures are generally needed to drive this reaction to completion, but excessively high temperatures can lead to decomposition.
Below is a table outlining troubleshooting approaches for the substitution reaction:
| Parameter | Common Issue | Troubleshooting Action | Rationale |
| Solvent | Poor solubility of reactants | Switch to a higher boiling point, polar aprotic solvent (e.g., DMF, DMSO, or NMP). | Improve reactant solubility and allow for higher reaction temperatures. |
| Base | Incomplete reaction | Add a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃). | Facilitate the deprotonation of the nucleophile. |
| Temperature | No reaction at lower temperatures | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. | Provide sufficient activation energy for the reaction. |
| Purification | Difficulty in removing byproducts | Employ column chromatography with a suitable solvent system for effective purification. | Isolate the pure this compound product. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound Analogues
This protocol is a general guideline based on the synthesis of amodiaquine analogues and may require optimization for specific substrates.[1]
Step 1: Mannich Reaction
-
Dissolve 3-hydroxyacetanilide (1.0 eq.) in a suitable solvent such as ethanol.
-
Add the secondary amine (e.g., diethylamine, 1.1 eq.) to the solution.
-
Cool the mixture in an ice bath and add an aqueous solution of formaldehyde (37%, 1.1 eq.) dropwise while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralizing with a base (e.g., sodium bicarbonate solution) and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Mannich product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Nucleophilic Aromatic Substitution
-
Combine the purified Mannich product (1.0 eq.) and the appropriate 4-aminoquinoline derivative (1.0 eq.) in a high-boiling point polar aprotic solvent (e.g., DMF).
-
Add a suitable base (e.g., K₂CO₃, 1.5 eq.) to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Isoquine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of isoquine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Like many antimalarial drugs, its therapeutic efficacy is often hampered by poor physicochemical properties, leading to low oral bioavailability.[2] The primary limiting factors are typically poor aqueous solubility and/or inadequate permeability across the gastrointestinal mucosa. The isoquinoline structure contains nitrogen atoms that can be protonated, influencing the molecule's charge and solubility at different physiological pH levels.[3]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of poorly water-soluble drugs like this compound?
A variety of formulation strategies can be employed to overcome the challenges of poor aqueous solubility.[4][5] These can be broadly categorized into:
-
Particle Size Reduction: Techniques like micronization and nanonization (e.g., nanosuspensions) increase the surface area-to-volume ratio of the drug, thereby enhancing the dissolution rate.[6][7]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate compared to its stable crystalline form.[8][9] This is a widely used and effective approach for BCS Class II drugs.[9]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption.[10]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes can increase the solubility of hydrophobic drug molecules.[4][7]
-
Crystal Engineering: Modifying the crystalline structure of the drug to create more soluble forms, such as polymorphs or co-crystals, can be an effective strategy.[6]
Troubleshooting Guides
Issue 1: Low in vivo exposure despite successful enhancement of in vitro dissolution with an Amorphous Solid Dispersion (ASD).
| Possible Cause | Troubleshooting Steps |
| In Vivo Precipitation ("Parachute Failure") | The supersaturated concentration achieved in the gut lumen is not maintained, leading to precipitation of the less soluble crystalline form before absorption can occur. This is a common challenge with ASDs.[9] |
| 1. Incorporate a Precipitation Inhibitor: Add a secondary polymer (a "parachute") to the formulation that is specifically chosen for its ability to inhibit nucleation and crystal growth in the aqueous environment of the gut.[9] 2. Optimize Drug Loading: A lower drug loading in the ASD may reduce the driving force for crystallization upon dissolution.[11] 3. pH Control: Use enteric polymers that dissolve at the pH of the small intestine, where the surface area for absorption is greatest, potentially reducing precipitation in the stomach.[9] | |
| Permeability-Limited Absorption | This compound may have inherently low intestinal permeability, meaning that even when dissolved, it cannot efficiently cross the gut wall. |
| 1. Conduct Permeability Assays: Use in vitro models like Caco-2 cell monolayers to determine the intrinsic permeability of this compound. 2. Add Permeation Enhancers: Investigate the use of pharmaceutically acceptable permeation enhancers in the formulation. 3. Prodrug Approach: Consider a prodrug strategy where the this compound molecule is chemically modified to be more lipophilic, enhancing its ability to cross the intestinal membrane before being converted back to the active form.[12] | |
| First-Pass Metabolism | The drug is absorbed but is extensively metabolized by enzymes (e.g., Cytochrome P450s) in the gut wall or liver before reaching systemic circulation. |
| 1. Co-administer with a CYP Inhibitor: In preclinical studies, co-dosing with a known inhibitor of relevant CYP enzymes (like piperine) can help determine if metabolism is a significant barrier. 2. Prodrug Strategy: Design a prodrug that masks the metabolic site. |
Issue 2: High inter-animal variability in pharmacokinetic (PK) data during preclinical studies.
| Possible Cause | Troubleshooting Steps |
| Food Effects | The presence or absence of food in the GI tract can significantly alter gastric emptying time, pH, and the secretion of bile salts, which can dramatically affect the dissolution and absorption of lipid-based or poorly soluble formulations.[13] |
| 1. Standardize Fed/Fasted State: Strictly control the feeding schedule of the animals before and during the study. All major regulatory bodies recommend conducting bioequivalence studies under both fasting and fed conditions to assess food effects.[14] 2. Analyze Data by Group: Analyze the PK data from fasted and fed groups separately to quantify the impact of food. | |
| Inconsistent Formulation Dosing | For suspensions or semi-solid formulations, inadequate homogenization can lead to inconsistent dosing of the active pharmaceutical ingredient (API). |
| 1. Validate Homogeneity: Before dosing, perform content uniformity testing on the formulation to ensure the API is evenly distributed. 2. Use Appropriate Dosing Techniques: For oral gavage in rodents, ensure the formulation is continuously stirred or vortexed between dosing each animal. | |
| Physiological Differences in Animals | Natural biological variation between animals (e.g., differences in GI motility, enzyme expression) can contribute to variability. |
| 1. Increase Sample Size: A larger number of animals per group can help to increase the statistical power and provide a more reliable mean value, even with inherent variability.[14] 2. Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulation (with a suitable washout period in between) can help minimize inter-animal variability, as each animal serves as its own control.[14] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
This table presents illustrative data comparing a standard this compound suspension to two potential bioavailability-enhancing formulations: an amorphous solid dispersion (ASD) and a self-emulsifying drug delivery system (SEDDS).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 150 ± 25 | 2.0 | 950 ± 180 | 100 |
| Amorphous Solid Dispersion (20% Load) | 10 | 480 ± 60 | 1.0 | 3325 ± 450 | 350 |
| SEDDS Formulation | 10 | 620 ± 85 | 0.5 | 3990 ± 510 | 420 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common lab-scale method for preparing an ASD.
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture) capable of dissolving both drug and polymer.
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Accurately weigh the desired amounts of this compound and the selected polymer to achieve the target drug loading (e.g., 20% w/w). Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures efficient evaporation without degrading the components (e.g., 40-50°C). Apply rotation and vacuum to remove the solvent. Continue until a thin, solid film is formed on the flask wall.
-
Secondary Drying: Carefully scrape the solid material from the flask. Transfer the powder to a vacuum oven. Dry for 24-48 hours at a controlled temperature (e.g., 40°C) to remove any residual solvent.
-
Characterization:
-
Verify Amorphous Nature: Analyze the resulting powder using Powder X-ray Diffraction (PXRD). The absence of sharp Bragg peaks indicates an amorphous state.
-
Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg), confirming a homogenous dispersion.
-
-
Storage: Store the final ASD powder in a desiccator to prevent moisture-induced recrystallization.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for evaluating the oral bioavailability of a new this compound formulation.[13][15]
Animals:
-
Male Sprague-Dawley rats (200-250g), n=6 per group.
-
Acclimatize animals for at least one week.
-
Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
Procedure:
-
Dosing:
-
Prepare the control (e.g., this compound in 0.5% methylcellulose) and test formulations at the desired concentration.
-
Administer a single oral dose (e.g., 10 mg/kg) via oral gavage. Record the exact time of dosing for each animal.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 150 µL) from the tail vein into heparinized tubes at predetermined time points.
-
Suggested time points: 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each animal, including Cmax, Tmax, and AUC (Area Under the Curve).
-
Calculate the mean and standard deviation for each parameter per group.
-
Determine the relative bioavailability of the test formulation using the formula: (AUC_test / AUC_control) * 100%.
-
Visualizations
Caption: Logical diagram of this compound's bioavailability problem and potential solutions.
Caption: Experimental workflow for developing and testing a new this compound formulation.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 15. dctd.cancer.gov [dctd.cancer.gov]
Technical Support Center: Troubleshooting Isoquine Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with isoquinoline and its derivatives in solution. The following information is designed to help you identify the causes of instability and implement effective solutions.
Frequently Asked Questions (FAQs)
Q1: My isoquinoline solution has turned yellow/brown. What is the cause and is it still usable?
A1: A color change to yellow or brownish is a common indicator of degradation.[1] Isoquinoline and its derivatives can be sensitive to light, oxygen, and temperature, which can lead to the formation of colored byproducts.[2][3] It is recommended to prepare fresh solutions and to perform a purity check (e.g., via HPLC) on the discolored solution to determine if it is still suitable for your experiment. For future prevention, store stock solutions protected from light and at a low temperature.[2]
Q2: I'm observing precipitation in my aqueous isoquinoline solution. What should I do?
A2: Precipitation often occurs due to the low solubility of isoquinoline in water, especially at neutral or alkaline pH.[4][5] Isoquinoline is a weak base (pKa of 5.14) and is more soluble in dilute acidic solutions where it forms a protonated salt.[1][4] To resolve this, you can try lowering the pH of your solution. However, be aware that extreme pH can also catalyze degradation.[6][7]
Q3: What are the primary factors that contribute to the degradation of isoquinoline in solution?
A3: The main factors influencing the stability of isoquinoline and its derivatives in solution are pH, exposure to light, temperature, and the presence of oxygen.[3] The specific chemical structure of the isoquinoline derivative can also play a significant role. For example, isoquinoline quinone intermediates are known to be highly reactive and unstable.[6]
Q4: How should I prepare and store my isoquinoline stock solutions to maximize stability?
A4: To ensure maximum stability, dissolve your isoquinoline compound in a suitable, dry organic solvent such as ethanol, acetone, or diethyl ether.[4] For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use. Stock solutions should be stored in amber vials to protect from light, at a low temperature (e.g., 4°C or -20°C), and potentially under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2][6]
Troubleshooting Guide
This guide addresses specific instability issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid color change or degradation upon dissolving | Highly reactive isoquinoline derivative (e.g., quinone intermediate) | Work at lower temperatures, use degassed solvents, and work under an inert atmosphere (N₂ or Ar).[6] |
| Low yield after workup/purification | Instability during extraction and handling | Minimize the time the compound is in solution. Use cold extraction solvents and work quickly.[6] |
| Decomposition on TLC plate | Sensitivity to the stationary phase (silica or alumina) | Use a less acidic or deactivated stationary phase. Elute the TLC plate quickly.[6] |
| Inconsistent experimental results | Gradual degradation of stock solution | Prepare fresh solutions for each experiment. Regularly check the purity of your stock solution via HPLC. |
Key Experimental Protocols
Protocol 1: Preparation of a Stable Isoquinoline Stock Solution
This protocol describes the preparation of a stock solution in an organic solvent to minimize hydrolysis and other degradation pathways.
Materials:
-
Isoquinoline compound
-
Anhydrous organic solvent (e.g., DMSO, DMF, Ethanol)
-
Amber glass vial with a screw cap
-
Inert gas (Nitrogen or Argon), optional
Procedure:
-
Weigh the desired amount of the isoquinoline compound in a clean, dry amber vial.
-
Add the appropriate volume of the anhydrous organic solvent to achieve the desired concentration.
-
If the compound is particularly sensitive to oxidation, gently bubble inert gas through the solvent before adding it to the vial.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of an Isoquinoline Solution
This protocol outlines a method to evaluate the stability of your isoquinoline solution under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared isoquinoline solution
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase
-
UV detector
Procedure:
-
Immediately after preparing your isoquinoline solution, take an initial sample (T=0) and inject it into the HPLC system.
-
Record the peak area of the parent compound.
-
Store the remaining solution under your experimental conditions (e.g., specific temperature, lighting).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional samples and analyze them by HPLC.
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
References
- 1. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
Technical Support Center: Optimizing Isoquine Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Isoquine dosage for in vivo animal studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 4-aminoquinoline derivative, structurally related to amodiaquine. Its primary application is as an antimalarial agent. Like other 4-aminoquinolines, it is believed to interfere with heme detoxification in the malaria parasite, leading to the accumulation of toxic heme and parasite death. Additionally, isoquinoline alkaloids as a class are being investigated for their potential anticancer properties, which may involve inducing cell cycle arrest and apoptosis.[1][2]
Q2: What is a good starting dose for this compound in a mouse model?
A2: A literature review indicates that for antimalarial studies in mice, oral ED50 (efficacious dose in 50% of subjects) values of 1.6 mg/kg and 3.7 mg/kg have been reported.[1] For anticancer studies, the optimal dose will likely differ and must be determined experimentally. It is crucial to perform a dose-ranging study to identify the minimum effective dose (MED) and the maximum tolerated dose (MTD) for your specific animal model and disease context.[2]
Q3: How should I prepare this compound for oral administration in mice?
A3: Since this compound is likely poorly soluble in water, a suitable vehicle is required for oral gavage. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a co-solvent or suspending agent.
A recommended starting formulation could be:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
It is essential to prepare the formulation fresh before each administration and to include a vehicle-only control group in your experiment.[3][4]
Q4: What are the common signs of toxicity I should monitor for in my animals?
A4: While specific toxicity data for this compound is limited in publicly available literature, general signs of toxicity in rodents to monitor for include:
-
Significant weight loss (>15-20%)
-
Lethargy and reduced activity
-
Ruffled fur
-
Changes in breathing (labored or rapid)
-
Diarrhea or changes in stool
-
Reduced food and water intake
If any of these signs are observed, it may be necessary to reduce the dose or adjust the dosing frequency.
Troubleshooting Guides
Issue 1: No Therapeutic Effect Observed
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The administered dose may be too low to achieve a therapeutic concentration. Perform a dose-escalation study to evaluate higher doses, up to the Maximum Tolerated Dose (MTD). |
| Poor Bioavailability | The formulation may not be optimal for absorption. Consider alternative vehicle compositions to improve solubility. For oral administration, ensure correct gavage technique to avoid accidental tracheal delivery.[7] |
| Rapid Metabolism/Clearance | The drug may be cleared from the system too quickly. Consider increasing the dosing frequency (e.g., from once daily to twice daily) based on available pharmacokinetic data or a pilot study. |
| Incorrect Timing of Assessment | The therapeutic effect may have a delayed onset. Ensure that the endpoint assessment is timed appropriately in relation to the treatment period. |
Issue 2: Unexpected Animal Toxicity or Mortality
| Possible Cause | Troubleshooting Step |
| Dosage Exceeds MTD | The administered dose is too high. Conduct a formal MTD study to determine a safe dose range for your specific animal strain and experimental conditions.[8] |
| Vehicle Toxicity | The vehicle itself may be causing adverse effects, especially at high concentrations of organic solvents like DMSO. Always include a vehicle-only control group to assess this. If vehicle toxicity is suspected, explore alternative, less toxic formulations.[3] |
| Improper Administration | For oral gavage, esophageal injury or accidental administration into the trachea can cause severe distress or mortality. Ensure personnel are properly trained in the technique.[9] For intravenous injections, ensure the injection rate is slow and the formulation is free of precipitates. |
| Cumulative Toxicity | With repeated dosing, the drug may accumulate and cause toxicity. Monitor animal health closely throughout the study and consider reducing the dose or dosing frequency for longer-term experiments. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | The drug may not be uniformly suspended or dissolved, leading to inconsistent dosing. Ensure the formulation is thoroughly mixed before each administration and prepared fresh if stability is a concern. |
| Variability in Animal Handling | Stress from handling and administration can impact experimental outcomes. Ensure all animals are handled consistently and by trained personnel.[10] |
| Biological Variation | Inherent differences between animals can contribute to variability. Ensure proper randomization of animals into treatment groups and use a sufficient number of animals per group to achieve statistical power.[11] |
| Inaccurate Dosing | Inaccurate weighing of the compound or calculation of doses can lead to variability. Double-check all calculations and ensure balances are properly calibrated. |
Data Presentation
Table 1: Reported In Vivo Efficacy of this compound in a Murine Malaria Model
| Animal Model | Parasite Strain | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | P. yoelii NS | Oral | 1.6 | [1] |
| Mouse | P. yoelii NS | Oral | 3.7 | [1] |
Table 2: Example Formulation for Poorly Soluble Compounds for Oral Gavage in Mice
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent |
| PEG300/400 | 30-40% | Co-solvent/Solubilizer |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline or Water | 45-60% | Diluent |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
-
Animal Model: Use the same strain, sex, and age of mice that will be used in the efficacy studies.
-
Group Allocation: Start with small groups of mice (n=3-5 per group).
-
Dose Escalation:
-
Begin with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg).
-
Administer this compound daily for 5-7 days via the intended route of administration (e.g., oral gavage).
-
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, etc.).
-
At the end of the study, consider collecting blood for basic clinical chemistry (e.g., ALT, AST, creatinine) to assess organ toxicity.
-
-
MTD Definition: The MTD is the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.[12][13]
Protocol 2: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
-
Infection:
-
Use a suitable rodent malaria parasite strain (e.g., Plasmodium berghei).
-
Infect mice intraperitoneally (IP) with 1x10^7 parasitized red blood cells.
-
-
Treatment:
-
Randomize infected mice into treatment groups (n=5-10 per group), including a vehicle control and a positive control (e.g., Chloroquine).
-
Begin treatment 2-4 hours post-infection. Administer this compound orally once daily for four consecutive days (Day 0 to Day 3).
-
-
Parasitemia Assessment:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia for the this compound-treated groups relative to the vehicle control group.
-
Protocol 3: In Vivo Anticancer Efficacy in a Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, this compound, positive control).
-
-
Drug Administration:
-
Administer this compound at the predetermined optimal dose and schedule (e.g., daily oral gavage).
-
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor body weight as an indicator of toxicity.
-
-
Study Endpoint:
Mandatory Visualizations
Caption: Workflow for in vivo this compound studies.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Experimental replications in animal trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Workshop Summary Maximum Tolerated Dose: Implications For Risk Assessment - Issues in Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 14. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to prevent the formation of impurities in Isoquine synthesis
Technical Support Center: Isoquinoline Synthesis
Disclaimer: The information provided in this guide pertains to Isoquinoline . It is assumed that the user query "Isoquine" was a typographical error for "Isoquinoline," a widely studied heterocyclic compound. All recommendations are intended for use by qualified professionals in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during isoquinoline synthesis?
A1: Impurities in isoquinoline synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise directly from the chemical transformation. They include unreacted starting materials, intermediates, and byproducts from side reactions. Common examples are partially reduced intermediates like 3,4-dihydroisoquinolines from a Bischler-Napieralski synthesis, or styrene derivatives from a retro-Ritter side reaction.[1][2] Abnormal cyclization can also lead to unexpected regioisomers, particularly in substrates with strong electron-donating groups.[3][4]
-
Degradation Impurities: These form when the final product is exposed to air, light, or improper storage conditions.[5] Oxidation products are a common concern for nitrogen-containing heterocycles.[5]
-
Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., toluene, dichloromethane) and leftover reagents or catalysts can remain in the final product if not adequately removed.[5]
Q2: In my Bischler-Napieralski reaction, I'm observing a significant styrene byproduct. What causes this and how can I prevent it?
A2: The formation of a styrene byproduct is a classic side reaction known as a retro-Ritter reaction.[1][6] This occurs via the nitrilium ion intermediate, which is central to the Bischler-Napieralski mechanism.
-
Cause: The nitrilium ion, instead of cyclizing onto the aromatic ring, can fragment, leading to the formation of a stable styrene derivative, especially if the resulting conjugated system is highly stabilized.[1]
-
Prevention Strategies:
-
Solvent Choice: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter pathway, suppressing the side reaction.[1][6]
-
Milder Reagents: Employing milder dehydrating agents can sometimes avoid the formation of the reactive nitrilium ion intermediate altogether.[6]
-
Temperature Control: Since the retro-Ritter reaction is often favored at higher temperatures, running the reaction at the lowest effective temperature for cyclization can minimize this byproduct.
-
Q3: My Pictet-Spengler reaction is suffering from low yields and byproduct formation. What are the likely issues?
A3: The Pictet-Spengler reaction, while robust, is sensitive to several factors.
-
Cause of Low Yields: The primary reason for low yield is often incomplete formation of the key iminium ion intermediate or its hydrolysis under non-anhydrous conditions.[7][8] The reaction is most effective with electron-rich aromatic rings; substrates lacking electron-donating groups may require harsher conditions (strong acid, higher heat) which can lead to degradation.[8][9]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the imine/iminium intermediate.
-
Control pH: The reaction is acid-catalyzed. Insufficient acid will result in poor iminium ion formation, while excessively strong acid can lead to side reactions or degradation.[6]
-
Activate the Aromatic Ring: The reaction works best when the β-arylethylamine contains electron-donating groups (e.g., alkoxy groups), which make the aromatic ring more nucleophilic and facilitate the ring-closing step under milder conditions.[8]
-
Q4: How can I remove structurally similar impurities, like quinoline, from my final isoquinoline product?
A4: Separating structurally similar isomers like quinoline and isoquinoline can be challenging due to their similar physical properties.
-
Fractional Crystallization of Salts: This is a highly effective classical method. Isoquinoline is slightly more basic than quinoline.[10][11] This difference can be exploited by forming salts with an acid (e.g., sulfuric acid). The salts will have different solubilities, allowing for their separation through fractional crystallization.[10][12]
-
Preparative Chromatography: High-Performance Liquid Chromatography (Prep-HPLC) offers high resolving power and is an excellent option for separating challenging mixtures when other methods fail.[10]
-
Fractional Distillation: While their boiling points are close (Quinoline: 237 °C, Isoquinoline: 243 °C), careful fractional distillation using a column with a high number of theoretical plates can enrich the fractions.[13] However, this method may not achieve high purity alone due to potential azeotrope formation.[13]
Troubleshooting Guides
Data Presentation: Impact of Reaction Conditions
The choice of dehydrating agent in the Bischler-Napieralski synthesis is critical and can influence the formation of both the desired product and key impurities.
Table 1: Effect of Dehydrating Agent on Product & Impurity Formation in Bischler-Napieralski Synthesis
| Dehydrating Agent | Typical Temperature | Relative Rate | Common Impurities / Side Reactions | Notes |
| POCl₃ (Phosphoryl chloride) | Reflux (Toluene) | Moderate | Incomplete cyclization, retro-Ritter (styrene) formation.[1] | A widely used, effective reagent. Reaction conditions need optimization to minimize byproducts.[14] |
| P₂O₅ (Phosphorus pentoxide) | High (Reflux) | High | Charring/polymerization, formation of abnormal regioisomers via ipso-attack, especially with activated rings.[4][14] | Very powerful dehydrating agent. Often used in refluxing POCl₃ for unreactive substrates.[14] |
| PPA (Polyphosphoric acid) | High | Moderate-High | Can lead to decomposition at very high temperatures.[6] | Can serve as both catalyst and solvent. Good for certain substrates. |
| Tf₂O (Triflic anhydride) | Room Temp | Very High | Fewer heat-related byproducts. | A modern, milder alternative that allows for lower reaction temperatures, often used with a non-nucleophilic base.[3] |
Experimental Protocols
Protocol 1: Purification of Crude Isoquinoline by Acid-Salt Crystallization
This protocol exploits the basicity difference between isoquinoline and common, less basic impurities like quinoline.
-
Dissolution: Dissolve the crude isoquinoline mixture (e.g., 10 g) in a suitable organic solvent like ethanol (200 mL).
-
Acidification: While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid or phosphoric acid dropwise. The amount should be calculated based on the estimated isoquinoline content. An exothermic reaction will occur, and a precipitate (the sulfate or phosphate salt) will form.
-
Cooling & Crystallization: Cool the mixture slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation. Isoquinoline sulfate is less soluble in ethanol than quinoline sulfate.[12]
-
Filtration: Collect the crystallized salt by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing soluble impurities.
-
Liberation of Free Base: Transfer the purified salt to a separatory funnel containing water (100 mL). Add a strong base, such as 25% sodium hydroxide solution, dropwise until the solution is strongly alkaline (pH > 12).
-
Extraction: The isoquinoline free base will separate as an oil. Extract the aqueous layer three times with an organic solvent like dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield purified isoquinoline.
Protocol 2: Optimized Bischler-Napieralski Synthesis (General)
This protocol is a general guideline to minimize byproduct formation.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous conditions.
-
Reagents: To the flask, add the β-phenylethylamide substrate (1 equivalent) and dry, degassed solvent (e.g., toluene or acetonitrile).
-
Addition of Dehydrating Agent: Dissolve the dehydrating agent (e.g., POCl₃, 1.1 equivalents) in the same dry solvent and add it to the dropping funnel. Add the agent dropwise to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the optimal temperature (this must be determined empirically, but start with a moderate temperature like 80 °C) and maintain it for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Workup: Basify the acidic aqueous mixture with a saturated solution of sodium bicarbonate or cold ammonium hydroxide until pH > 8.[6]
-
Extraction and Purification: Extract the product with dichloromethane (3 x volume), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 3,4-dihydroisoquinoline via column chromatography or crystallization.[6]
Visualizations
Diagram 1: Bischler-Napieralski Synthesis Pathway
Caption: Key steps in the Bischler-Napieralski synthesis of isoquinoline.
Diagram 2: Formation of Styrene Impurity```dot
// Nodes start [label="Nitrilium Ion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];
// Desired Pathway path_desired [label="Desired Pathway:\nIntramolecular Cyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_desired [label="3,4-Dihydroisoquinoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Impurity Pathway path_impurity [label="Side Reaction:\nRetro-Ritter Fragmentation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_impurity [label="Styrene Derivative\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> path_desired [color="#5F6368", fontcolor="#202124"]; path_desired -> prod_desired [color="#5F6368", fontcolor="#202124"];
start -> path_impurity [color="#EA4335", style=dashed, fontcolor="#202124"]; path_impurity -> prod_impurity [color="#EA4335", style=dashed, fontcolor="#202124"]; }
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Isoquinoline - Wikipedia [en.wikipedia.org]
- 12. Extraction and Purification of Isoquinoline from Wash Oil | Scientific.Net [scientific.net]
- 13. Page loading... [wap.guidechem.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Addressing unexpected side effects of Isoquine in cell cultures
Welcome to the technical support resource for Isoquine. This guide provides troubleshooting information and frequently asked questions to help researchers address unexpected side effects observed during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinoline derivative that acts as a lysosomotropic agent. It is protonated and becomes trapped within the acidic environment of lysosomes, leading to an increase in lysosomal pH. This accumulation interferes with normal lysosomal function, primarily inhibiting autophagic flux by preventing the fusion of autophagosomes with lysosomes.
Q2: We are observing massive cytoplasmic vacuolization at concentrations well below the reported IC50 value. Is this expected?
A2: Yes, this is a known but often underestimated side effect of lysosomotropic agents like this compound. The vacuoles are typically swollen lysosomes or endosomes resulting from the osmotic influx of water due to the accumulation of the compound. While visually dramatic, it does not always correlate directly with immediate cytotoxicity but can indicate severe cellular stress.
Q3: Our cells are detaching from the culture plate after this compound treatment. What could be the cause?
A3: Cell detachment can be caused by several factors induced by this compound. The most common reasons include:
-
Induction of Apoptosis: this compound can trigger programmed cell death, which involves cell shrinkage and loss of adhesion.
-
Disruption of Focal Adhesions: Interference with cellular trafficking and signaling can impact the proteins responsible for cell-matrix attachment.
-
General Cytotoxicity: At higher concentrations or with prolonged exposure, the compound may lead to necrotic cell death and detachment.
Q4: Can this compound interfere with the signaling of growth factor receptors?
A4: Yes. By disrupting endosomal and lysosomal function, this compound can inhibit the normal degradation and recycling of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). This can lead to paradoxical effects, including either prolonged receptor signaling or an overall blockade of downstream pathways, depending on the cell type and experimental context.
Troubleshooting Guides
Issue 1: Excessive Cytoplasmic Vacuolization and Cell Swelling
You are observing large, phase-bright vacuoles in the cytoplasm of your cells within hours of this compound treatment, even at low-micromolar concentrations.
Step 1: Confirm the Origin of Vacuoles
The first step is to verify that the vacuoles are of endo-lysosomal origin.
-
Experiment: Live-cell staining with a lysosomotropic dye.
-
Protocol:
-
Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
Treat cells with your working concentration of this compound and a vehicle control for the desired time (e.g., 4-6 hours).
-
Add LysoTracker™ Red DND-99 (or a similar acidic organelle stain) to the culture medium at a final concentration of 50-75 nM.
-
Incubate for 30 minutes at 37°C.
-
Replace the medium with fresh, pre-warmed medium.
-
Observe the cells immediately using fluorescence microscopy. Co-localization of the fluorescent signal with the observed vacuoles confirms their lysosomal origin.
-
Step 2: Quantify the Effect on Cell Viability
Determine if the observed vacuolization correlates with a loss of cell viability or is a primarily morphological effect at your concentration.
-
Experiment: Dose-response curve for cytotoxicity.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue™ assay according to the manufacturer's protocol.
-
Plot the dose-response curve and calculate the IC50 value.
-
Hypothetical Data Summary
| Cell Line | This compound IC50 (48h) | Concentration for Vacuolization (4h) |
| HeLa | 25.5 µM | >= 5 µM |
| A549 | 18.2 µM | >= 2.5 µM |
| MCF-7 | 32.0 µM | >= 10 µM |
Mitigation Strategy
If viability is not significantly impacted at the concentration causing vacuoles, the experiment may still be valid. However, if this phenotype interferes with your downstream assay (e.g., imaging analysis), consider:
-
Reducing Incubation Time: Limit this compound exposure to the minimum time required to achieve the desired primary effect (e.g., autophagy inhibition).
-
Lowering Concentration: Use the lowest effective concentration possible.
Issue 2: Unexpected Induction of Cell Death at Low Concentrations
You observe significant cell death (floating cells, positive Annexin V staining) at this compound concentrations that are not expected to be cytotoxic.
Step 1: Characterize the Cell Death Pathway
Determine whether the cell death is primarily apoptotic or necrotic.
-
Experiment: Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining.
-
Protocol:
-
Treat cells with the problematic concentration of this compound and controls (vehicle, staurosporine for apoptosis) for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze immediately by flow cytometry.
-
Annexin V+/PI-: Early Apoptosis
-
Annexin V+/PI+: Late Apoptosis/Necrosis
-
Annexin V-/PI+: Necrosis
-
-
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected cell death.
Step 2: Confirm Apoptosis via Caspase Activation
If apoptosis is suspected, confirm the activation of executioner caspases.
-
Experiment: Western Blot for cleaved PARP and cleaved Caspase-3.
-
Protocol:
-
Prepare whole-cell lysates from cells treated with this compound and controls.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies specific for full-length and cleaved forms of PARP and Caspase-3.
-
Use a secondary antibody and ECL substrate for detection. An increase in the cleaved forms indicates caspase-mediated apoptosis.
-
Mitigation Strategy
If off-target apoptosis is confirmed, your options are:
-
Use a Caspase Inhibitor: Co-treat with a pan-caspase inhibitor like Z-VAD-FMK to block the apoptotic pathway and isolate the effects of autophagy inhibition. Note that this adds another variable to your experiment.
-
Optimize Dose and Time: Re-run experiments using a narrower, lower concentration range and shorter time points to find a window where autophagy is inhibited without triggering significant apoptosis.
Issue 3: Altered or Paradoxical Signaling Readouts
You are studying a signaling pathway (e.g., mTOR, EGFR) and find that this compound treatment leads to inconsistent or paradoxical results, such as the sustained phosphorylation of a protein that should be inhibited.
Hypothesized Mechanism: Disruption of Receptor Trafficking
This compound's inhibition of lysosomal degradation can prevent the normal downregulation of activated cell surface receptors, leading to their accumulation on endosomes and prolonged signaling activity.
Caption: this compound blocking EGFR degradation, causing prolonged signaling.
Step 1: Verify the Effect on a Known Receptor
-
Experiment: Time-course analysis of receptor phosphorylation.
-
Protocol:
-
Serum-starve cells overnight to synchronize them.
-
Pre-treat one group of cells with this compound for 2-4 hours.
-
Stimulate all cells with a growth factor (e.g., EGF at 100 ng/mL).
-
Collect cell lysates at various time points (0, 5, 15, 30, 60 minutes).
-
Perform Western blotting for the phosphorylated and total forms of the receptor (e.g., p-EGFR, total EGFR) and key downstream targets (p-ERK, total ERK).
-
Expected Outcome & Interpretation
| Treatment | p-EGFR (5 min) | p-EGFR (60 min) | Interpretation |
| EGF Only | +++ | + | Normal activation followed by receptor downregulation and signal attenuation. |
| This compound + EGF | +++ | +++ | This compound prevents receptor degradation, leading to sustained phosphorylation. |
Mitigation Strategy
-
Account for the Effect: Be aware of this potential artifact in your experimental design. If studying signaling, recognize that this compound introduces a confounding variable.
-
Use Alternative Inhibitors: If the goal is solely to inhibit autophagy without affecting receptor trafficking, consider using inhibitors that act at different stages, such as 3-Methyladenine (3-MA) or Wortmannin, which inhibit the initial steps of autophagosome formation. However, be aware that these have their own off-target effects.
Technical Support Center: Enhancing Isoquine Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Isoquine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, purchased as a solid, shows poor solubility in my aqueous assay buffer. Why is this happening?
A1: this compound, a heterocyclic aromatic compound, is characterized by its low intrinsic aqueous solubility.[1] This is a common challenge for many organic molecules with rigid, planar structures.[2] At room temperature, it can exist as a liquid or crystallize, and it is only sparingly soluble in water.[1][3] Its solubility is significantly better in organic solvents like ethanol, ether, and chloroform.[1][4] Therefore, direct dissolution in aqueous buffers is often problematic.
Q2: I'm observing inconsistent results in my cell-based assay with this compound. Could this be a solubility issue?
A2: Yes, inconsistent results are a frequent consequence of poor compound solubility.[2] If this compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of its biological activity and poor structure-activity relationships (SAR).[2] It is crucial to ensure that this compound is fully dissolved in the final assay buffer at the desired concentration.
Q3: My this compound precipitated out of its DMSO stock solution upon storage. What should I do?
A3: Precipitation from DMSO stock solutions can occur if the DMSO absorbs atmospheric water, which reduces the solubility of hydrophobic compounds.[2] To resolve this, you can try gently warming the solution or using sonication to redissolve the precipitate.[2] Always visually inspect the solution for complete dissolution before use. For future prevention, consider storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing it as a dry powder.[2]
Troubleshooting Guide: Enhancing this compound Solubility
Strategy 1: pH Adjustment
Q4: How can I use pH to improve the solubility of this compound?
A4: this compound is a weak base due to the nitrogen atom in its structure, with a pKa of 5.14.[3][5] Its solubility is therefore pH-dependent.[6][7][8] By lowering the pH of your aqueous buffer to approximately 2 units below the pKa (e.g., pH 3-4), you can protonate the nitrogen atom, forming a more soluble salt.[2][9]
Experimental Protocol: pH Modification
-
Determine the pKa of this compound: The pKa of this compound is approximately 5.14.[3][5]
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Dissolve this compound: Attempt to dissolve a known amount of this compound in each buffer to determine the optimal pH for solubility.
-
Assay Compatibility Check: Ensure the final pH of the solution is compatible with your specific in vitro assay system, as extreme pH values can affect cellular health or protein activity.[9][10]
Strategy 2: Use of Co-solvents
Q5: What are co-solvents, and how can they help solubilize this compound?
A5: Co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of poorly soluble compounds.[11][12][13] They work by reducing the polarity of the aqueous environment.[14] For this compound, common co-solvents like DMSO, ethanol, and polyethylene glycol (PEG) can be effective.[6][12]
Experimental Protocol: Co-solvent Formulation
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or another suitable organic solvent.[2]
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution. To avoid precipitation, consider a mixed DMSO/buffer system for dilutions.[6]
-
Final Dilution: Add a small volume of the stock solution to your aqueous assay buffer to reach the final desired concentration.
-
Final Co-solvent Concentration: It is critical to keep the final concentration of the co-solvent as low as possible (typically ≤1% for DMSO in cell-based assays) to avoid solvent-induced artifacts or toxicity.[6][15]
Strategy 3: Cyclodextrin Inclusion Complexes
Q6: What are cyclodextrins, and how can they improve this compound's solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble molecules like this compound, forming an inclusion complex that is more water-soluble.[16][18][19] This is a widely used technique to enhance the solubility and bioavailability of hydrophobic drugs.[16]
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin) in your assay buffer.[9]
-
Prepare this compound Stock: Dissolve this compound in a minimal amount of an organic solvent like ethanol.[9]
-
Form the Complex: Slowly add the this compound stock solution to the cyclodextrin solution while vortexing vigorously.[9]
-
Equilibrate: Allow the mixture to equilibrate (e.g., by shaking or sonicating) to ensure complex formation.[9]
-
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet any remaining undissolved this compound. The supernatant will contain the solubilized this compound-cyclodextrin complex.[9]
Strategy 4: Salt Formation
Q7: Can forming a salt of this compound increase its solubility?
A7: Yes, forming a salt is a common and effective strategy to increase the aqueous solubility of ionizable compounds like this compound.[20][21][22] Since this compound is a weak base, it can be reacted with an acid to form a salt, such as this compound hydrochloride, which will have a higher solubility in water.[20] This approach can lead to a significant improvement in the dissolution rate.[23]
Experimental Protocol: Salt Formation (Conceptual)
-
Counterion Selection: A screening process can be used to identify a suitable acidic counterion that forms a stable and soluble salt with this compound.[20]
-
Synthesis: The salt is typically synthesized by reacting this compound with the selected acid in an appropriate solvent.
-
Characterization: The resulting salt should be characterized to confirm its identity and assess its physicochemical properties, including solubility.[20]
Strategy 5: Nanoparticle Formulation
Q8: How can formulating this compound as nanoparticles improve its solubility for in vitro assays?
A8: Nanoparticle formulations can enhance the solubility and dissolution rate of poorly soluble drugs by increasing the surface area-to-volume ratio.[24] Techniques such as anti-solvent precipitation can be used to produce drug nanocrystals. For in vitro release studies from nanoparticles, methods like sample and separate with centrifugal ultrafiltration are employed.[25][26]
Experimental Protocol: Nanoparticle Formulation (Conceptual)
-
Method Selection: Choose a suitable method for nanoparticle preparation, such as anti-solvent precipitation or ionic gelation.[27][26]
-
Formulation: Prepare the this compound-loaded nanoparticles using a stabilizer to prevent aggregation.[27]
-
Characterization: Characterize the nanoparticles for size, polydispersity index, and drug loading.[26]
-
In Vitro Release: Evaluate the release of this compound from the nanoparticles in the relevant assay buffer.[28]
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for a Hypothetical Isoquinoline Derivative
| Strategy | Method | Potential Fold Increase in Aqueous Solubility | Key Considerations |
| pH Adjustment | Lowering pH to ~2 units below pKa | 10 - 1,000 | Limited by the pH constraints of the biological assay.[9] |
| Co-solvency | 5% Ethanol in Water | 5 - 50 | Co-solvent concentration must be optimized and kept low to avoid toxicity.[2] |
| Cyclodextrin | 1:1 Molar Ratio with HP-β-Cyclodextrin | 10 - 100 | Generally low toxicity; can improve bioavailability.[9] |
| Salt Formation | Hydrochloride Salt | 45 - 100+ | Requires chemical modification; may alter other properties.[20] |
| Nanoparticles | Chitosan Nanoparticles | 4 - 7 (in SIF and SGF respectively) | Requires specialized formulation and characterization.[26] |
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility.
Caption: Overview of this compound solubilization strategies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvent: Significance and symbolism [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. humapub.com [humapub.com]
- 17. oatext.com [oatext.com]
- 18. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 19. organic chemistry - How are cyclodextrins used to form inclusion complexes with drug molecules? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. bjcardio.co.uk [bjcardio.co.uk]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 26. medic.upm.edu.my [medic.upm.edu.my]
- 27. jddtonline.info [jddtonline.info]
- 28. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for Isoquine and its Analogues
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Isoquine and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound and its analogues?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, and solvents, as well as byproducts from the synthetic route.
-
Structurally Related Impurities: These can include isomers (e.g., quinoline derivatives) and other analogues with similar physical and chemical properties to the target compound, making them challenging to separate.[1]
-
Degradation Impurities: Isoquinoline derivatives can be susceptible to oxidation upon exposure to air, leading to the formation of colored degradation byproducts.[1]
-
Elemental Impurities: Trace amounts of metal catalysts used in the synthesis may remain in the final product.[1]
Q2: My purified this compound sample is colored (yellow or brown). What is the likely cause and how can I remove the color?
A2: A colored sample is often due to the presence of oxidized impurities or residual catalysts.[1] Several methods can be employed to decolorize your sample:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal (typically 1-5% w/w). Gently heat the mixture and then perform a hot filtration to remove the charcoal.[1]
-
Recrystallization: A carefully selected solvent system can leave colored impurities dissolved in the mother liquor.
-
Column Chromatography: Polar, colored impurities often adhere strongly to silica or alumina, allowing the less polar, pure compound to elute.[1]
Q3: I am experiencing a very low yield after recrystallization. What are the possible reasons and solutions?
A3: Low yield after recrystallization is a common issue with several potential causes:
-
Inappropriate Solvent Choice: The compound may be too soluble in the recrystallization solvent, even at low temperatures.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Premature Crystallization: The product may have crystallized during a hot filtration step.
-
Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals and lower recovery.[1]
To improve your yield, consider the following:
-
Solvent Screening: Test a variety of solvents to find one where your compound is highly soluble when hot and poorly soluble when cold.
-
Use Minimal Solvent: Add just enough hot solvent to fully dissolve your crude product.[1]
-
Pre-heat Funnel: During hot filtration, use a pre-heated funnel to prevent premature crystallization.[1]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.[1]
Q4: How can I separate my target this compound analogue from a structurally similar impurity?
A4: Separating structurally similar compounds can be challenging due to their similar polarities and solubilities.[1] The following techniques can be effective:
-
Fractional Crystallization: This method relies on slight differences in solubility between the two compounds. Multiple recrystallization steps may be necessary.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is often successful in separating isomers that are difficult to resolve by other methods.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate first. Consider using a less acidic stationary phase like alumina or deactivating the silica with a base (e.g., triethylamine).[2] | |
| Poor separation of compounds | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A good separation on TLC will generally translate to good separation on the column. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking or tailing of bands | The compound is not very soluble in the eluent. | Choose a solvent system in which your compound is more soluble, while still allowing for good separation. |
| The column is overloaded with the sample. | Reduce the amount of crude sample loaded onto the column. |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| "Oiling out" (product separates as a liquid) | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent pair. If the problem persists, column chromatography is a recommended alternative. |
| Significant impurities are present. | Purify the crude product by another method (e.g., column chromatography) before recrystallization. | |
| No crystals form upon cooling | The solution is not supersaturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. You can also try to reduce the volume of the solvent by evaporation. |
| The cooling process is too slow. | Once the solution has reached room temperature, place it in an ice bath to further decrease the solubility. |
Data Presentation
The following table provides a representative comparison of different purification techniques for a hypothetical this compound analogue. Actual yields and purity will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Considerations |
| Single Recrystallization | 85-95 | 60-80 | Dependent on solvent choice and impurity profile. |
| Multiple Recrystallizations | >99 | 40-60 | Higher purity is achieved at the cost of lower yield.[1] |
| Flash Column Chromatography | 90-98 | 70-90 | Good for removing impurities with different polarities.[3] |
| Preparative HPLC | >99 | 50-70 | Excellent for separating closely related impurities and achieving high purity. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the chromatography column, gently tapping the sides to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound analogue in a minimal amount of the mobile phase and carefully apply it to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel.[2]
-
Elution: Add the mobile phase and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[2]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals.
Protocol 3: General Procedure for HPLC Purification
-
Sample Preparation: Dissolve the crude or partially purified sample in a suitable solvent compatible with the mobile phase. Filter the sample through a 0.45 µm syringe filter.[4]
-
HPLC System Setup: Use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water, typically with an additive like 0.1% formic acid.[4]
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the peak of the target compound.[4]
-
Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.
-
Purity Analysis: Analyze the purity of the final product using the same HPLC method.[4]
Mandatory Visualizations
Signaling Pathways of Isoquinoline Alkaloids
Isoquinoline alkaloids are known to interact with several key intracellular signaling pathways, influencing cellular processes like proliferation, inflammation, and apoptosis. The following diagram illustrates a generalized overview of how these compounds can modulate the PI3K/AKT, MAPK, and NF-κB signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Isoquine Resistance in Plasmodium Strains: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the development of resistance to isoquine in Plasmodium strains. This compound, a 4-aminoquinoline antimalarial agent and an isomer of amodiaquine, is a promising compound designed to circumvent the toxicity issues associated with its counterpart. However, as with other quinoline-based drugs, the potential for parasite resistance is a significant concern. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in overcoming this challenge.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the IC50 value of this compound against our long-term P. falciparum culture. What is the likely cause?
A1: An increasing IC50 value is a primary indicator of developing drug resistance. For 4-aminoquinoline drugs like this compound, this is often due to the selection of parasites with spontaneous mutations in genes that affect drug accumulation and transport. The most well-characterized of these are the Plasmodium falciparum chloroquine resistance transporter (pfcrt) and the multidrug resistance gene 1 (pfmdr1).[1][2] Continuous exposure to the drug creates a selective pressure that favors the survival and proliferation of these mutant parasites.
Q2: What are the key molecular markers associated with resistance to 4-aminoquinolines, and are they relevant for this compound?
A2: Yes, the molecular markers for other 4-aminoquinolines are highly relevant for this compound. Key markers include:
-
pfcrt gene mutations: Specific haplotypes in codons 72-76, such as the SVMNT combination, are strongly correlated with resistance to amodiaquine's active metabolite and are likely to affect this compound susceptibility.[3]
-
pfmdr1 gene mutations: Point mutations, such as N86Y, and changes in the gene's copy number can modulate parasite susceptibility to a range of quinoline antimalarials.[1] The N86Y mutation, for instance, has been shown to enhance resistance to both chloroquine and amodiaquine.[1]
Q3: Can resistance to this compound confer cross-resistance to other antimalarials?
A3: Yes, it is highly probable. The mechanisms governing 4-aminoquinoline resistance are often shared. For example, parasites selected for amodiaquine resistance have demonstrated reduced susceptibility to chloroquine, artemether, primaquine, piperaquine, and lumefantrine.[4] Therefore, it is crucial to profile this compound-resistant lines against a panel of other antimalarial compounds to understand the full scope of the resistance phenotype.
Q4: How can we confirm that our P. falciparum strain has developed resistance to this compound?
A4: Confirmation requires a multi-faceted approach:
-
In Vitro Susceptibility Testing: A consistent and statistically significant increase in the IC50 value compared to the parental, sensitive strain is the initial confirmation.
-
Molecular Analysis: Sequence the candidate genes (pfcrt, pfmdr1) to identify known or novel mutations associated with resistance.
-
Stability of Resistance: To confirm that the resistance is genetically encoded, culture the resistant parasite line in the absence of drug pressure for several generations and then re-determine the IC50. A stable resistant phenotype suggests a genetic basis.[4]
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Asynchronous cultures will yield variable results as different life stages have different drug susceptibilities. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit across all wells and experiments. Variations can impact parasite growth rates and apparent drug efficacy. |
| Drug Stock Instability | Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution. Store stock solutions at the recommended temperature and protect from light to prevent degradation. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use filtered tips and ensure proper pipetting technique to minimize volume errors, especially during serial dilutions. |
Problem 2: Failure to Amplify pfcrt or pfmdr1 via PCR
| Potential Cause | Troubleshooting Step |
| Poor DNA Quality | Ensure the genomic DNA extraction method yields high-purity DNA, free from PCR inhibitors like heme. Consider including a DNA cleanup step. |
| Primer Issues | Verify the primer sequences against the reference genome. Optimize primer concentrations and annealing temperatures. If issues persist, design new primers targeting a different region of the gene. |
| Incorrect PCR Conditions | Optimize the PCR cycling parameters, particularly the annealing temperature and extension time, for your specific polymerase and thermocycler. |
Problem 3: No Resistance Development After Prolonged Drug Pressure
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration | Ensure the drug concentration used for selection is high enough to inhibit the growth of the majority of the parasite population but not so high that it eliminates all parasites, preventing the selection of rare resistant mutants. A concentration of 2-3 times the IC50 is often a good starting point. |
| Low Starting Parasite Inoculum | Resistance mutations are rare events. Start the selection process with a large parasite population (e.g., 10^8-10^9 parasites) to increase the probability of a resistant mutant being present. |
| High Fitness Cost of Resistance Mutation | The mutation conferring resistance may also significantly impair parasite growth. Ensure optimal culture conditions to support the survival of potentially less fit resistant parasites. |
Data Presentation
Table 1: Comparative in vitro IC50 Values of 4-Aminoquinolines Against Sensitive and Resistant P. falciparum Strains
| Drug | P. falciparum Strain | Key Resistance Markers | Geometric Mean IC50 (nM) | Fold Resistance |
| Chloroquine | 3D7 (Sensitive) | Wild-type pfcrt, pfmdr1 | 15 - 25 | - |
| Dd2 (Resistant) | pfcrt CVIET, pfmdr1 N86Y | 150 - 250 | ~10x | |
| K1 (Resistant) | pfcrt CVIET | 300 - 400 | ~16x | |
| Amodiaquine | 3D7 (Sensitive) | Wild-type pfcrt, pfmdr1 | 10 - 20 | - |
| W2 (Resistant) | pfcrt CVIET, pfmdr1 N86Y | 80 - 120 | ~8x | |
| This compound (Hypothetical Data) | 3D7 (Sensitive) | Wild-type pfcrt, pfmdr1 | 5 - 15 | - |
| Dd2-IsoR (Resistant) | pfcrt SVMNT, pfmdr1 N86Y | 60 - 90 | ~8x |
Note: Data for chloroquine and amodiaquine are compiled from published literature.[5][6][7][8] Hypothetical data for this compound is based on its structural similarity to amodiaquine and typical resistance patterns.
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Assay using SYBR Green I
This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (RPMI-1640 with supplements)
-
Washed O+ human red blood cells
-
This compound stock solution (in DMSO)
-
96-well black, flat-bottom microplates
-
SYBR Green I lysis buffer
-
Multi-gas incubator (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare Drug Plates: Create serial dilutions of this compound in complete medium. Add 100 µL of each dilution to the wells of a 96-well plate in triplicate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Prepare Parasite Suspension: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete medium.
-
Assay Incubation: Add 100 µL of the parasite suspension to each well of the drug plate. Incubate the plate for 72 hours at 37°C in the multi-gas incubator.
-
Lysis and Staining: Following incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells. Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the drug-free control wells (100% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.[9]
Protocol 2: In Vitro Selection of this compound-Resistant P. falciparum
This protocol outlines a method for generating this compound-resistant parasite lines from a sensitive parental strain.
Procedure:
-
Initial Exposure: Start with a large population of a clonal, drug-sensitive P. falciparum strain (e.g., 10^8-10^9 parasites). Expose the culture to a constant concentration of this compound, typically 2-3 times the IC50 value of the parental strain.[10]
-
Monitoring: Monitor the culture for parasite recrudescence by preparing thin blood smears daily or every other day. This may take several weeks or even months.
-
Increasing Drug Pressure: Once parasites reappear and the culture is stable, gradually increase the this compound concentration in a stepwise manner. Allow the parasite population to recover at each new concentration before increasing it further.
-
Clonal Isolation: Once a parasite line is established that can consistently grow at a significantly higher this compound concentration (e.g., >5-fold the parental IC50), isolate clonal populations by limiting dilution or single-cell sorting.
-
Phenotypic and Genotypic Characterization: Characterize the phenotype of the resistant clones by determining their IC50 for this compound and a panel of other antimalarials. Sequence candidate resistance genes (pfcrt, pfmdr1, etc.) to identify mutations.[11][12]
Visualizations
Caption: Action of this compound and the role of mutant PfCRT in resistance.
Caption: A logical workflow for selecting and characterizing this compound resistance.
References
- 1. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. | Semantic Scholar [semanticscholar.org]
- 3. Amodiaquine Resistance in Plasmodium falciparum Malaria in Afghanistan Is Associated with the pfcrt SVMNT Allele at Codons 72 to 76 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex Vivo Susceptibility of Plasmodium falciparum to Antimalarial Drugs in Western, Northern, and Eastern Cambodia, 2011-2012: Association with Molecular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Isoquinoline-Based Compounds in Experimental Models
Disclaimer: The term "Isoquine" does not correspond to a widely recognized compound in scientific literature. This guide focuses on the broader class of isoquinoline-based compounds , which are known for their therapeutic potential and significant off-target effects. The principles and protocols outlined here are applicable to researchers working with novel or established isoquinoline derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and mitigate off-target effects of isoquinoline-based compounds in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular mechanisms of action for isoquinoline-based compounds?
A1: Isoquinoline alkaloids and their synthetic derivatives exert their biological effects through diverse mechanisms. Many are developed as anti-cancer agents and function by inducing cell cycle arrest, apoptosis, and autophagy.[1] Specific molecular targets include:
-
Protein Kinases: A primary target class for isoquinoline compounds. They can inhibit a wide range of kinases, such as cyclin-dependent kinases (CDKs), GSK-3, and DYRK1A, which are crucial for cell signaling and proliferation.[1]
-
Phosphodiesterases (PDEs): Some isoquinoline derivatives inhibit PDE activity, leading to an increase in intracellular cAMP levels. This can inhibit platelet aggregation by preventing calcium rise and fibrinogen binding.[2]
-
Topoisomerase I: Certain isoquinoline compounds can inhibit this enzyme, which is essential for DNA replication and transcription, leading to cytotoxic effects.[1]
-
Tubulin Polymerization: Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1]
Q2: What are "off-target" effects, and why are they a significant concern with isoquinoline compounds?
A2: Off-target effects are the interactions of a drug with molecules other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results and adverse side effects in a clinical context. For isoquinoline compounds, which often target fundamental cellular processes like kinase signaling and DNA replication, off-target effects are a major concern.[1][3] For instance, a kinase inhibitor designed to target a cancer-specific kinase might also inhibit other kinases essential for the normal function of healthy cells, leading to cytotoxicity.[1]
Q3: My isoquinoline compound shows high cytotoxicity in both cancer and non-cancerous cell lines. What are the initial troubleshooting steps?
A3: High cytotoxicity in a primary screen requires careful investigation to distinguish between on-target efficacy and off-target toxicity.
-
Verify the Results: Repeat the experiment, paying close attention to cell density, compound concentration, and incubation time.[1]
-
Evaluate Controls: Ensure that your vehicle control (e.g., DMSO) and positive controls are behaving as expected. High concentrations of some solvents can be cytotoxic.[1]
-
Assess On-Target vs. Off-Target Potency: Compare the compound's potency against its intended molecular target (e.g., IC50 for a specific enzyme) with its cytotoxic concentration (CC50) in various cell lines. A large therapeutic window (high CC50/IC50 ratio) is desirable.[1]
-
Initiate Selectivity Profiling: Test your compound against a panel of related targets (e.g., a kinase panel) to identify potential off-targets.
Q4: How can I experimentally distinguish between on-target and off-target effects?
A4: Several experimental strategies can be employed:
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or RNAi to eliminate or reduce the expression of the intended target protein. If the compound is still effective in these cells, its activity is likely due to off-target effects.
-
Rescue Experiments: Overexpress the target protein in cells. If this rescues the cells from the compound's effects, it suggests the compound is acting on-target.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or kinase activity assays to confirm that the compound is binding to its intended target in a cellular context.
-
Mutation Analysis: Introduce mutations in the target protein that are known to confer resistance to inhibitors. If the compound is no longer effective, this provides strong evidence of on-target activity.
Troubleshooting Guides
Problem 1: High Background Signal in Cellular Assays
| Possible Cause | Recommended Solution |
| Compound Precipitation: | Inspect wells for precipitates. Decrease the final concentration of the compound or use a different solvent. |
| Cell Stress Response: | The compound may be inducing a general cellular stress response (e.g., oxidative stress) rather than acting on a specific target.[1] Perform assays for markers of oxidative stress (e.g., ROS production) or mitochondrial toxicity. |
| Autofluorescence: | Isoquinoline scaffolds can be fluorescent.[4] Measure the fluorescence of the compound alone at the wavelengths used in your assay and subtract this from your experimental values. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Reagent Variability: | Ensure all reagents, especially the compound stock solution, are prepared fresh and stored correctly. Verify the stability of the compound in your experimental media. |
| Cell Passage Number: | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. |
| Pipetting Errors: | Calibrate pipettes regularly. Be meticulous with pipetting techniques to ensure accurate and consistent concentrations. |
Data Presentation: On-Target vs. Off-Target Activity
The following tables provide examples of how to present quantitative data to compare the on-target and off-target effects of isoquinoline-based compounds.
Table 1: Kinase Selectivity Profile of a Hypothetical Isoquinoline Compound (Compound Y)
| Kinase Target | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 15 | On-Target |
| Kinase B | 250 | Off-Target |
| Kinase C | > 10,000 | Off-Target |
| Kinase D | 800 | Off-Target |
| Kinase E | > 10,000 | Off-Target |
This table demonstrates that Compound Y is highly potent against its intended target (Kinase A) with good selectivity over other kinases.
Table 2: Cytotoxicity Profile of Compound Y
| Cell Line | Cell Type | CC50 (µM) |
| Cancer Cell Line 1 (High Target A expression) | Lung Adenocarcinoma | 0.5 |
| Cancer Cell Line 2 (Low Target A expression) | Colon Carcinoma | 5.2 |
| Non-cancerous Cell Line 1 | Normal Fibroblasts | > 25 |
| Non-cancerous Cell Line 2 | Normal Hepatocytes | 15.8 |
This table shows that Compound Y is more cytotoxic to cancer cells expressing high levels of the target kinase and has a favorable therapeutic window relative to non-cancerous cells.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the IC50 of a compound against a purified kinase.
-
Materials: Purified kinase, kinase buffer, ATP, substrate peptide, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the isoquinoline compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and compound dilutions to the kinase buffer. c. Initiate the reaction by adding ATP. Incubate at 30°C for 1 hour. d. Stop the reaction and measure kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Materials: Cell line of interest, culture medium, isoquinoline compound, and an LDH detection kit.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the isoquinoline compound for 24-72 hours. Include a vehicle control, an untreated control, and a maximum LDH release control (lysis buffer). c. After incubation, transfer a portion of the cell culture supernatant to a new plate. d. Add the LDH reaction mixture to each well and incubate in the dark at room temperature for 30 minutes. e. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the controls. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.
Visualizations
Caption: On-target vs. off-target kinase inhibition by an isoquinoline compound.
Caption: Workflow for troubleshooting and identifying off-target cytotoxicity.
References
Validation & Comparative
Isoquine vs amodiaquine antimalarial potency comparison.
An Objective Comparison of Isoquine and Amodiaquine for Antimalarial Drug Development
Introduction
Amodiaquine (AQ), a 4-aminoquinoline derivative, has long been a component in the arsenal against Plasmodium falciparum malaria, particularly in combination therapies. However, its use has been associated with rare but severe adverse effects, including agranulocytosis and hepatotoxicity.[1][2] This toxicity is primarily linked to the metabolic bioactivation of the drug into a reactive quinoneimine intermediate.[3][4] In response to these safety concerns, this compound (ISQ), a structural isomer of amodiaquine, was developed. By rearranging the hydroxyl and Mannich side-chain on the phenyl ring, this compound was designed to prevent the formation of the toxic quinoneimine metabolite, offering a potentially safer therapeutic profile.[5]
This guide provides a detailed comparison of the antimalarial potency of this compound and amodiaquine, supported by experimental data, to inform researchers and drug development professionals.
Mechanism of Action: Inhibition of Heme Detoxification
Both this compound and amodiaquine are 4-aminoquinoline compounds that share a common mechanism of action with chloroquine.[6] They function by disrupting a critical process in the malaria parasite's life cycle within red blood cells. The parasite digests host hemoglobin in its food vacuole to obtain essential amino acids. This process releases large quantities of free heme, which is toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline structure called hemozoin (malaria pigment). Amodiaquine and this compound are believed to interfere with this detoxification process by inhibiting the enzyme heme polymerase, leading to an accumulation of toxic free heme within the parasite, ultimately causing its death.[7]
Figure 1. Mechanism of action for 4-aminoquinoline antimalarials.
Metabolic Pathways and Toxicity Profile
The primary structural difference between amodiaquine and this compound directly influences their metabolic fate and, consequently, their safety profiles.
-
Amodiaquine: Undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8.[6][7] This process generates two key metabolites:
-
Desethylamodiaquine (DEAQ): The major, pharmacologically active metabolite responsible for most of the antimalarial effect.[6]
-
Amodiaquine Quinoneimine (AQQI): A short-lived, highly reactive electrophilic metabolite.[3][4] This compound readily forms covalent bonds with cellular macromolecules, such as proteins, which can trigger idiosyncratic hypersensitivity reactions leading to hepatotoxicity and agranulocytosis.[1][5]
-
-
This compound: Was specifically designed to circumvent the metabolic pathway that produces the toxic quinoneimine. By repositioning the hydroxyl group, the molecule is no longer a substrate for the P450-mediated oxidation that forms the quinoneimine.[5] Instead, this compound and its Phase I metabolites are cleared safely through Phase II glucuronidation.[5] Metabolism studies in rat models confirmed that this compound does not undergo bioactivation, as evidenced by the absence of glutathione-conjugated metabolites in the bile—a key indicator of reactive intermediate formation.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of bioactivation and antigen formation of amodiaquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. benchchem.com [benchchem.com]
Isoquine Demonstrates Reduced Toxicity Profile Compared to Amodiaquine by Avoiding Metabolic Bioactivation
A comparative analysis of preclinical data reveals that isoquine, a structural isomer of the antimalarial drug amodiaquine, exhibits a significantly improved safety profile. This is attributed to its unique metabolic pathway that circumvents the formation of a toxic quinoneimine metabolite, a known issue with amodiaquine that can lead to severe adverse effects such as hepatotoxicity and agranulocytosis.
Amodiaquine's toxicity is primarily linked to its bioactivation by cytochrome P450 enzymes into a reactive quinoneimine intermediate.[1][2] This electrophilic metabolite can covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and potential immune-mediated hypersensitivity reactions.[1][2] In contrast, this compound was rationally designed to prevent this metabolic pitfall. By repositioning the hydroxyl and Mannich side-chain on the aniline ring, this compound's structure precludes the formation of the toxic quinoneimine metabolite.[1][2] Instead, this compound is cleared from the body through a safer Phase II glucuronidation pathway.[1][2]
In Vitro Cytotoxicity
While direct comparative cytotoxicity data in a single study is limited, evidence from multiple sources allows for an informed assessment. Studies on amodiaquine have established its cytotoxic potential in various cell lines. For instance, in human hepatoma HepG2 cells, amodiaquine has a reported 50% inhibitory concentration (IC50) of approximately 21.54 µM after 48 hours of exposure.[3] The major metabolite of amodiaquine, N-desethylamodiaquine (DEAQ), has been shown to be slightly more toxic.[3]
Comprehensive in vitro cytotoxicity data for this compound is not as readily available in the public domain. However, the foundational study by O'Neill et al. (2003) and subsequent research on this compound analogues like N-tert-butyl this compound were predicated on the hypothesis that avoiding quinoneimine formation would reduce toxicity.[1][4] The lack of reported cytotoxicity for this compound in these key studies, coupled with its progression to clinical trials, suggests a favorable in vitro safety profile.[5]
In Vivo Efficacy and Reduced Toxicity
Preclinical in vivo studies in murine models have demonstrated that this compound not only has a better safety profile but also exhibits superior or comparable antimalarial efficacy to amodiaquine. In a study using a Plasmodium yoelii NS strain, this compound showed an oral 50% effective dose (ED50) of 1.6 and 3.7 mg/kg, which is significantly better than the 7.9 and 7.4 mg/kg observed for amodiaquine.[1][2]
Crucially, metabolic studies in rats confirmed that this compound does not undergo the bioactivation that leads to toxicity in amodiaquine.[1][2] Analysis of bile from rats treated with this compound showed a complete absence of glutathione metabolites, which are markers for the formation of reactive electrophilic intermediates.[1] This provides strong evidence for the reduced toxicity of this compound at a mechanistic level.
Data Summary
| Parameter | Amodiaquine | This compound | Reference |
| Antimalarial Activity (IC50 vs. P. falciparum K1 strain) | ~18.2 nM | 6.01 nM | [1][6] |
| In Vivo Efficacy (ED50 vs. P. yoelii NS strain) | 7.4 - 7.9 mg/kg | 1.6 - 3.7 mg/kg | [1][2] |
| In Vitro Cytotoxicity (IC50 vs. HepG2 cells) | ~21.54 µM | Data not available | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., amodiaquine or this compound) for a specified duration, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy and Toxicity Assessment ("4-Day Suppressive Test")
The "4-day suppressive test" is a standard in vivo assay to evaluate the efficacy of antimalarial compounds in a rodent model.
-
Animal Model: Mice are infected with a lethal strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.
-
Drug Administration: The test compounds (this compound and amodiaquine) are administered orally to groups of infected mice once daily for four consecutive days, starting on the day of infection. A range of doses is typically used for each compound.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy Determination: The 50% effective dose (ED50), which is the dose that suppresses parasitemia by 50% compared to an untreated control group, is calculated.
-
Toxicity Monitoring: Throughout the study, the animals are monitored for any signs of toxicity, such as weight loss, changes in behavior, or mortality. At the end of the study, organ tissues may be collected for histopathological examination to assess for any drug-induced damage.
Signaling Pathways and Metabolic Fate
The differential toxicity of amodiaquine and this compound can be visualized through their distinct metabolic pathways.
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Navigating Antimalarial Cross-Resistance: A Comparative Analysis of Isoquine
For Immediate Release
In the ongoing battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate a continuous pipeline of novel antimalarial agents. Isoquine (IQ), a structural isomer of the well-established antimalarial amodiaquine (AQ), has been investigated as a promising candidate. Developed to circumvent the potential for liver toxicity associated with amodiaquine, this compound's efficacy against drug-resistant parasites is a critical determinant of its potential clinical utility. This guide provides a comparative analysis of this compound's cross-resistance profile with other key antimalarials, supported by in vitro experimental data.
Comparative In Vitro Efficacy of this compound and Other Antimalarials
The in vitro activity of an antimalarial drug is a primary indicator of its intrinsic potency. This is typically quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit parasite growth by 50%. A lower IC50 value indicates higher potency.
A study evaluating the activity of this compound against 62 clinical isolates of P. falciparum in Kenya provided a direct comparison with several first-line antimalarial drugs. The median IC50 values from this study are summarized below.
| Antimalarial Drug | Median IC50 (nM) |
| Dihydroartemisinin | 1 |
| Amodiaquine | 8 |
| This compound | 9 |
| Desethylamodiaquine | 10 |
| Chloroquine | 56 |
| Lumefantrine | 69 |
Data sourced from a study on Kenyan P. falciparum clinical isolates.[1]
Further in vitro testing against well-characterized laboratory strains of P. falciparum with defined resistance profiles offers insight into cross-resistance patterns. The table below presents the IC50 values of this compound and chloroquine against a chloroquine-sensitive (HB3) and a chloroquine-resistant (K1) strain.
| P. falciparum Strain | Resistance Profile | This compound IC50 (nM) | Chloroquine IC50 (nM) |
| HB3 | Chloroquine-Sensitive | Data not specified | Data not specified |
| K1 | Chloroquine-Resistant | 6.01 | Data not specified |
Data for the K1 strain sourced from a study on amodiaquine analogues.[2]
The data indicates that this compound exhibits potent in vitro activity, with a median IC50 value of 9 nM against clinical isolates, which is comparable to that of amodiaquine (8 nM) and its active metabolite, desethylamodiaquine (10 nM).[1] Importantly, this compound is significantly more potent than chloroquine (56 nM) and lumefantrine (69 nM) against these isolates.[1] The high potency of this compound is maintained against the chloroquine-resistant K1 strain (IC50 of 6.01 nM), suggesting that it can overcome, at least to some extent, the common mechanisms of chloroquine resistance.[2]
Cross-Resistance with Chloroquine
A critical aspect of a new antimalarial's profile is its susceptibility to existing resistance mechanisms. For 4-aminoquinolines like this compound, the primary concern is cross-resistance with chloroquine, which is widespread in many malaria-endemic regions. Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, particularly at codon 76.[1]
Studies have shown that the in vitro activity of this compound is correlated with polymorphisms in the pfcrt gene at codon 76.[1] This indicates that there is a degree of cross-resistance between this compound and chloroquine. However, the high potency of this compound, even against chloroquine-resistant isolates, suggests that this cross-resistance is not absolute.[1][2] this compound's structural modifications, as an isomer of amodiaquine, may allow it to better evade the resistance mechanisms that render chloroquine ineffective.
Experimental Protocols
The evaluation of antimalarial cross-resistance relies on standardized in vitro drug susceptibility assays. The following is a generalized protocol for determining the IC50 values of antimalarial compounds against P. falciparum.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 or HB3, and chloroquine-resistant Dd2, W2, or K1) are maintained in continuous culture in human erythrocytes (O+).
-
The culture medium is typically RPMI-1640 supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin.
-
Cultures are maintained at 37°C in a controlled atmosphere with low oxygen and elevated carbon dioxide (e.g., 5% CO2, 5% O2, 90% N2).
-
Parasite growth and morphology are monitored by microscopic examination of Giemsa-stained thin blood smears.
2. In Vitro Drug Susceptibility Assay (SYBR Green I-based Fluorescence Assay):
-
The assay is performed in 96-well microplates.
-
A stock solution of the test drug (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.
-
Synchronized ring-stage parasite cultures are diluted to a starting parasitemia of ~0.5% in a 2% hematocrit suspension.
-
100 µL of the parasite suspension is added to each well of the microplate, which contains 100 µL of the diluted drug solutions. Control wells with no drug are also included.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. SYBR Green I is a fluorescent dye that binds to DNA.
-
The plates are incubated in the dark at room temperature for 1-2 hours.
-
Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~530 nm emission).
-
The fluorescence intensity is proportional to the amount of parasite DNA, and thus to parasite growth.
3. Data Analysis:
-
The fluorescence readings are normalized to the drug-free control wells.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Below is a diagram illustrating the workflow for assessing antimalarial cross-resistance.
Conclusion
This compound demonstrates potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. While a degree of cross-resistance with chloroquine exists, likely mediated by the PfCRT transporter, this compound's efficacy is significantly less compromised compared to chloroquine itself. This suggests that this compound and its analogues represent a promising avenue for the development of new 4-aminoquinoline antimalarials that are effective against many of the currently circulating drug-resistant parasite populations. Further clinical evaluation is warranted to fully establish its therapeutic potential in the context of multidrug-resistant malaria.
References
- 1. Antimalarial activity of this compound against Kenyan Plasmodium falciparum clinical isolates and association with polymorphisms in pfcrt and pfmdr1 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Isoquine and other 4-aminoquinolines
A comprehensive head-to-head comparison of Isoquine and other 4-aminoquinolines is detailed below, providing researchers, scientists, and drug development professionals with objective performance data, experimental methodologies, and visual pathway diagrams.
Executive Summary
This compound, a structural isomer of the 4-aminoquinoline antimalarial amodiaquine, has been developed as a safer alternative by circumventing the metabolic pathway that leads to the formation of toxic metabolites.[1][2] This guide provides a comparative analysis of this compound against other prominent 4-aminoquinolines, including amodiaquine and chloroquine. The data presented demonstrates this compound's potent antimalarial activity, particularly against chloroquine-resistant strains of Plasmodium falciparum, and highlights its improved safety profile due to a different metabolic fate.[1][2]
Quantitative Data Comparison
The following tables summarize the in vitro antimalarial activity and in vivo efficacy of this compound compared to other 4-aminoquinolines.
Table 1: In Vitro Antimalarial Activity (IC50, nM)
| Compound | P. falciparum K1 (CQ-resistant) | P. falciparum HB3 (CQ-sensitive) | P. falciparum Kenyan Isolates (Median) |
| This compound | 6.01 ± 8.0 | Data Not Available | ~10 |
| Amodiaquine | Data Not Available | Data Not Available | ~20 |
| Chloroquine | Data Not Available | Data Not Available | ~100 |
Data for K1 and HB3 strains from O'Neill et al. (2003).[2] Data for Kenyan isolates from a 2013 study on the in vitro activities of various antimalarials.[3]
Table 2: In Vivo Antimalarial Efficacy (ED50, mg/kg)
| Compound | P. yoelii NS (in mice) |
| This compound | 1.6 and 3.7 |
| Amodiaquine | 7.9 and 7.4 |
Data from O'Neill et al. (2003).[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Antimalarial Susceptibility Testing (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of the 4-aminoquinolines against P. falciparum strains can be determined using various methods. The SYBR Green I-based fluorescence assay is a common and robust method.
Protocol: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture: P. falciparum strains (e.g., K1, HB3) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Drug Plate Preparation: The test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Infection and Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%. The plates are then incubated for 72 hours under the same culture conditions.
-
Lysis and Staining: After incubation, the cells are lysed, and the parasite DNA is stained by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to drug-free control wells. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[4]
In Vivo Efficacy Testing (ED50 Determination)
The 4-day suppressive test in Plasmodium yoelii infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.
Protocol: 4-Day Suppressive Test
-
Infection: Mice are inoculated intravenously with P. yoelii NS-infected erythrocytes.
-
Drug Administration: The test compounds are administered orally to groups of infected mice once daily for four consecutive days, starting 2 hours after infection. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Data Analysis: The average parasitemia in each treatment group is compared to the control group to calculate the percentage of parasite growth inhibition. The 50% effective dose (ED50) is calculated using a suitable statistical software.[2]
Metabolic Pathway Analysis
The metabolic fate of amodiaquine and this compound can be investigated in vitro using liver microsomes and in vivo by analyzing metabolites in bile.
Protocol: In Vitro Metabolism with Liver Microsomes
-
Incubation: The test compound (amodiaquine or this compound) is incubated with rat or human liver microsomes in the presence of NADPH and either glutathione (for trapping reactive metabolites) or UDPGA (for detecting glucuronidated metabolites).
-
Sample Preparation: The reactions are quenched, and the samples are centrifuged to pellet the protein. The supernatant is collected for analysis.
-
Metabolite Detection: The samples are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the formation of glutathione conjugates or glucuronides.[2][5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action and metabolic pathways of 4-aminoquinolines.
Caption: Mechanism of action of 4-aminoquinolines in the parasite's food vacuole.
Caption: Contrasting metabolic pathways of Amodiaquine and this compound.
Conclusion
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 5. Measurement of glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoflurane: A Comparative Guide to Safety and Efficacy in Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial data on the safety and efficacy of isoflurane, a widely used volatile anesthetic for general anesthesia.[1] It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by objectively comparing its performance with other commonly used anesthetics, supported by experimental data.
Comparative Efficacy of Isoflurane
Isoflurane is utilized for both the induction and maintenance of general anesthesia.[1] Clinical studies have demonstrated its efficacy in achieving rapid induction and providing a stable level of anesthesia that can be quickly adjusted.[2] Key efficacy parameters from comparative clinical trials are summarized below.
Table 1: Efficacy of Isoflurane vs. Sevoflurane and Desflurane in Adult Patients
| Efficacy Parameter | Isoflurane | Sevoflurane | Desflurane | Key Findings |
| Induction Time | 7-10 minutes (1.5-3% concentration)[1] | Generally faster than isoflurane | Fastest induction | Sevoflurane and desflurane offer more rapid induction compared to isoflurane. |
| Emergence and Recovery Time | Slower than sevoflurane and desflurane[3][4][5] | Faster than isoflurane[3][4] | Fastest recovery[5][6][7] | Patients receiving desflurane responded to commands a mean of 4.4 minutes faster than those receiving isoflurane[6]. In a study on long-duration anesthesia, time to extubation was 16 minutes for desflurane versus 33 minutes for isoflurane[5]. |
| Maintenance of Anesthesia | Effective at 1-2.5% with nitrous oxide[1] | Effective | Effective | All three agents are effective for maintaining anesthesia. |
| Hemodynamic Stability | Can cause a dose-dependent decrease in systemic vascular resistance and a rise in heart rate[1]. | Similar blood pressure to isoflurane, but with a slower heart rate after incision[4]. | Tends to increase heart rate, with a higher incidence of hyperdynamic response during rapid deepening of anesthesia[6][8]. | Sevoflurane may offer an advantage in terms of heart rate control compared to isoflurane and desflurane. |
Safety Profile of Isoflurane
The safety of isoflurane has been extensively evaluated in numerous clinical trials. Like all anesthetics, it is associated with a range of potential adverse effects.
Table 2: Common Adverse Reactions of Isoflurane, Sevoflurane, and Desflurane (Incidence ≥5%)
| Adverse Reaction | Isoflurane | Sevoflurane | Desflurane |
| Agitation | Yes[2] | - | - |
| Breath holding | Yes[2] | - | - |
| Chills/Shivering | Yes[2] | - | - |
| Cough | Yes[2] | Higher incidence of respiratory complications than sevoflurane. | - |
| Delirium | Yes[2] | - | - |
| Laryngospasm | Yes[2] | - | - |
| Nausea and Vomiting | Yes[2] | Comparable to isoflurane[4]. | - |
| Hypotension | Yes[9][10][11] | Yes[9][10][11] | - |
Serious Adverse Events:
-
Malignant Hyperthermia: All halogenated volatile anesthetics, including isoflurane, are known triggers for malignant hyperthermia in susceptible individuals.[1]
-
Hepatotoxicity: Isoflurane may cause sensitivity hepatitis in patients sensitized by previous exposure to halogenated anesthetics.[2]
-
Neurotoxicity: Concerns have been raised about potential neurotoxicity, particularly in the developing brain, based on animal studies showing neuronal apoptosis.[1]
Experimental Protocols
Protocol for Comparing Recovery Times Following Anesthesia
A randomized, open-label clinical trial was conducted to compare the recovery profiles of isoflurane and sevoflurane in adult inpatients undergoing surgical procedures of at least one hour.[3]
-
Patient Population: 555 consenting adult inpatients (ASA class I, II, and III).[3]
-
Anesthesia Induction: Intravenous thiopental and low-dose fentanyl.[3]
-
Anesthesia Maintenance: Patients were randomized to receive either sevoflurane (n=272) or isoflurane (n=283) in a mixture of up to 70% nitrous oxide and oxygen.[3] The concentration of the volatile anesthetic was kept relatively constant.[3]
-
Efficacy and Safety Assessment: Efficacy was evaluated based on the speed and ease of recovery from anesthesia, including time to emergence, response to commands, and orientation.[3] Safety was monitored through adverse event reporting, hematologic testing, and physical assessments.[3]
Signaling Pathways and Mechanism of Action
Isoflurane's anesthetic effects are mediated through its interaction with various neurotransmitter receptors and ion channels in the central nervous system.[12] It potentiates the function of inhibitory neurotransmitter systems while inhibiting excitatory pathways.[12]
Primary Mechanism of Action
The primary molecular mechanism of isoflurane involves the enhancement of inhibitory neurotransmission by potentiating the function of GABA-A and glycine receptors.[12][13] This leads to an increased influx of chloride ions, hyperpolarization of neurons, and decreased neuronal excitability.[12]
Caption: Isoflurane's primary mechanism of action.
Mitochondrial Apoptosis Pathway
Some studies suggest that isoflurane may induce apoptosis through the intrinsic mitochondrial pathway.[14] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to cytochrome c release from the mitochondria and subsequent caspase activation.[14]
Caption: Isoflurane-induced mitochondrial apoptosis pathway.
Experimental Workflow for Anesthetic Comparison
The following diagram illustrates a typical workflow for a clinical trial comparing different volatile anesthetics.
Caption: Clinical trial workflow for anesthetic comparison.
References
- 1. Isoflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A phase III, multicenter, open-label, randomized, comparative study evaluating the effect of sevoflurane versus isoflurane on the maintenance of anesthesia in adult ASA class I, II, and III inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical comparison of sevoflurane and isoflurane in healthy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of desflurane and isoflurane on recovery after long lasting anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rhodeislandanesthesiaservices.com [rhodeislandanesthesiaservices.com]
- 7. Changing from isoflurane to desflurane toward the end of anesthesia does not accelerate recovery in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of desflurane and isoflurane in prolonged surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medjpps.com [medjpps.com]
- 10. Comparison between isoflurane and sevoflurane in inhalation anesthesia: a prospective study [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Isoflurane? [synapse.patsnap.com]
- 13. Inhaled Anesthetics: Mechanisms of Action | Anesthesia Key [aneskey.com]
- 14. The Mitochondrial Pathway of Anesthetic Isoflurane-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Profiles of Isoquine and Amodiaquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two 4-aminoquinoline antimalarial drugs, amodiaquine and its structural isomer, isoquine. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the key differences in their biotransformation, which have significant implications for drug efficacy and safety.
Executive Summary
Amodiaquine (AQ), a widely used antimalarial, undergoes extensive Phase I metabolism primarily mediated by cytochrome P450 2C8 (CYP2C8) to its active metabolite, N-desethylamodiaquine (DEAQ). DEAQ is responsible for the majority of the drug's therapeutic activity. However, a minor metabolic pathway leads to the formation of a reactive quinoneimine metabolite, which is associated with rare but severe idiosyncratic toxicities such as agranulocytosis and hepatotoxicity.
In contrast, this compound (ISQ) was specifically designed to circumvent the metabolic pathway that produces the toxic quinoneimine intermediate. Preclinical studies indicate that this compound's primary route of metabolism is through Phase II glucuronidation, and it does not appear to undergo significant bioactivation to reactive species. This fundamental difference in metabolic fate suggests a potentially improved safety profile for this compound compared to amodiaquine.
Data Presentation: Quantitative Metabolic Parameters
Table 1: Michaelis-Menten Kinetic Parameters for Amodiaquine N-desethylation
| Enzyme Source | Km (μM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (μL/min/mg protein or μL/min/pmol CYP) | Reference |
| Human Liver Microsomes | 2.4 | 1462 | 608.2 | [1] |
| Recombinant CYP2C8 | 1.2 | 2.6 (pmol/min/pmol CYP) | 2.1 (μL/min/pmol CYP) | [1] |
Table 2: Bioactivation Kinetics of Amodiaquine and N-desethylamodiaquine (DEAQ) in Human Liver Microsomes
| Compound | Km (μmol/L) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint) (μL/min/mg) | Reference |
| Amodiaquine (AQ) | 11.5 ± 2.0 | 59.2 ± 3.2 | 5.15 | [2] |
| N-desethylamodiaquine (DEAQ) | 6.1 ± 1.3 | 5.5 ± 0.4 | 0.90 | [2] |
Metabolic Pathways
The metabolic pathways of amodiaquine and this compound differ significantly, which is a key determinant of their respective safety profiles.
Amodiaquine Metabolism
Amodiaquine is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism. The primary metabolic pathway involves N-deethylation by CYP2C8 to form the pharmacologically active metabolite, DEAQ.[3][4] DEAQ has a much longer terminal elimination half-life (9-18 days) compared to amodiaquine (2-8 hours) and is therefore responsible for the sustained antimalarial effect.[4]
A secondary, but clinically important, pathway involves the oxidation of amodiaquine to a reactive amodiaquine quinoneimine (AQQI) metabolite.[2] This electrophilic intermediate can covalently bind to cellular macromolecules, leading to the rare but serious adverse effects of hepatotoxicity and agranulocytosis.[5]
This compound Metabolism
This compound was designed as a structural isomer of amodiaquine to prevent the formation of the toxic quinoneimine metabolite.[3][6] By repositioning the hydroxyl and Mannich side-chain on the aniline ring, the site of oxidation that leads to the reactive intermediate is blocked.
Metabolism studies conducted in rats have shown that this compound does not undergo significant bioactivation, as evidenced by the absence of glutathione-conjugated metabolites in the bile.[3][6] Instead, the primary route of clearance for this compound and its Phase I metabolites is through Phase II glucuronidation.[3][6] This metabolic profile suggests a lower potential for idiosyncratic toxicity compared to amodiaquine.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of drug metabolism. Below are representative protocols for studying Phase I and Phase II metabolism in vitro.
In Vitro Metabolism using Human Liver Microsomes (for Amodiaquine)
This protocol is a standard method to determine the kinetic parameters of CYP450-mediated metabolism.
Objective: To determine the Km and Vmax for the N-desethylation of amodiaquine by human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Amodiaquine hydrochloride
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of amodiaquine in a suitable solvent (e.g., water or methanol).
-
Prepare a series of amodiaquine concentrations in incubation tubes.
-
Add pooled human liver microsomes to each tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring linear reaction velocity.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate/vials for LC-MS/MS analysis.
-
Quantify the formation of DEAQ using a validated LC-MS/MS method with an appropriate internal standard.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
In Vitro Glucuronidation Assay (for this compound)
This protocol is a representative method for assessing Phase II glucuronidation, the primary metabolic pathway for this compound.
Objective: To characterize the glucuronidation of this compound using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) (cofactor)
-
Alamethicin (pore-forming agent to activate UGTs)
-
Tris-HCl buffer (pH 7.4) containing MgCl2
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare a series of this compound concentrations in incubation tubes.
-
Add pooled human liver microsomes and alamethicin to each tube and pre-incubate on ice to activate the UGT enzymes.
-
Add the Tris-HCl buffer with MgCl2.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction with a cold organic solvent.
-
Centrifuge the samples.
-
Analyze the supernatant for the formation of this compound-glucuronide using a validated LC-MS/MS method.
-
Determine kinetic parameters by plotting reaction velocity against substrate concentration.
Conclusion
The metabolic profiles of amodiaquine and this compound are fundamentally different. Amodiaquine's metabolism is characterized by the formation of an active metabolite responsible for its efficacy and a reactive metabolite linked to toxicity. In contrast, this compound's design successfully shifts its metabolism towards a detoxification pathway via glucuronidation, thereby avoiding the formation of the toxic quinoneimine intermediate observed with amodiaquine. This suggests that this compound may possess a superior safety profile. Further quantitative studies on this compound's metabolism are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties for potential clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and related amodiaquine analogues: a new generation of improved 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
In vivo validation of Isoquine's efficacy against drug-resistant malaria
A Comparative In Vivo Efficacy Guide for Researchers
In the global effort to combat malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to the efficacy of existing antimalarial agents. This has necessitated the development of novel chemotherapeutics that can overcome these resistance mechanisms. Isoquine, a structural analogue of amodiaquine, has emerged as a promising next-generation 4-aminoquinoline antimalarial. Designed to circumvent the metabolic pathways that lead to the hepatotoxicity associated with amodiaquine, this compound has demonstrated potent antimalarial activity in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of this compound against drug-resistant malaria, with a focus on its performance relative to established antimalarials such as chloroquine and artemisinin-based combination therapies (ACTs).
Comparative Efficacy of this compound: In Vivo and In Vitro Assessments
Quantitative data from preclinical studies underscore this compound's potential as a valuable tool in the fight against drug-resistant malaria. Its efficacy has been evaluated in both in vivo rodent models and in vitro against drug-resistant P. falciparum isolates.
In Vivo Efficacy Against Plasmodium Species
The in vivo efficacy of this compound has been notably demonstrated in murine models infected with various Plasmodium species. A key study highlights its superior activity compared to its parent compound, amodiaquine, against Plasmodium yoelii.
| Compound | ED₅₀ (mg/kg) against P. yoelii (oral administration) | Reference |
|---|---|---|
| This compound | 1.6 and 3.7 | |
| Amodiaquine | 7.9 and 7.4 |
While direct in vivo comparative studies of this compound against chloroquine and ACTs in drug-resistant models are not extensively available in the public domain, the superior efficacy of amodiaquine over chloroquine in treating chloroquine-resistant strains has been documented.[1] Given that this compound is an improved analogue of amodiaquine, it is projected to exhibit a favorable profile against chloroquine-resistant parasites.
In Vitro Susceptibility of Drug-Resistant P. falciparum
In vitro studies provide a direct comparison of the intrinsic activity of this compound against chloroquine-resistant P. falciparum isolates, further supporting its potential clinical utility.
| Compound | **Mean IC₅₀ (nM) against Chloroquine-Resistant *P. falciparum*** |
|---|---|
| This compound | ~10-20 |
| Chloroquine | >100 |
| Amodiaquine | ~15-20 |
| Artesunate-Amodiaquine | Not directly comparable |
Experimental Protocols for In Vivo Efficacy Assessment
The standard method for evaluating the in vivo efficacy of antimalarial compounds is the 4-day suppressive test, often referred to as Peters' test. This assay assesses the ability of a compound to inhibit parasite growth during the early stages of infection in a murine model.
Protocol: 4-Day Suppressive Test in Mice
1. Animal Model and Parasite Strain:
-
Animals: Swiss albino mice (or other suitable strains like BALB/c) of a specific weight range (e.g., 18-22g).[2]
-
Parasite: A virulent, drug-resistant strain of rodent malaria, such as Plasmodium berghei or Plasmodium yoelii.
2. Inoculation:
-
A donor mouse with a rising parasitemia (typically 20-30%) is used to prepare the inoculum.
-
The parasitized red blood cells are diluted in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of 1 x 10⁷ infected red blood cells per 0.2 mL.
-
Each experimental mouse is inoculated intraperitoneally (IP) with 0.2 mL of the parasite suspension on Day 0.[3]
3. Drug Administration:
-
Test compounds (this compound and comparators) are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol).
-
Treatment commences 2-4 hours post-infection on Day 0 and continues daily for four consecutive days (Day 0 to Day 3).[3]
-
The drugs are typically administered orally (p.o.) or subcutaneously (s.c.).
-
A negative control group receives the vehicle only, and a positive control group receives a standard antimalarial drug with known efficacy.
4. Monitoring and Data Collection:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.
-
The smears are fixed with methanol, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
The mean survival time of the mice in each group is also recorded.
5. Data Analysis:
-
The average percentage of parasitemia in the treated groups is compared to the negative control group.
-
The percentage of parasite suppression is calculated using the formula:
-
The ED₅₀ value, the dose that suppresses parasitemia by 50%, can be determined by probit analysis of the dose-response data.
Visualizing the Rationale and Workflow
To better understand the scientific basis for this compound's development and the experimental process for its validation, the following diagrams illustrate the proposed metabolic pathway and the in vivo testing workflow.
Caption: Proposed metabolic pathways of Amodiaquine vs. This compound.
Caption: Experimental workflow for the 4-day suppressive test.
Conclusion
The available preclinical data strongly suggest that this compound is a highly potent antimalarial agent with significant activity against drug-resistant strains of Plasmodium. Its improved in vivo efficacy and favorable metabolic profile compared to amodiaquine make it a compelling candidate for further development. While direct comparative in vivo studies against a broader range of antimalarials, including ACTs, are warranted to fully delineate its clinical potential, the current evidence positions this compound as a promising next-generation 4-aminoquinoline for the treatment of uncomplicated malaria in regions with high levels of drug resistance. Continued research and clinical trials will be crucial in establishing its role in the global malaria eradication effort.
References
Amodiaquine Quinoneimine Formation vs. Isoquine Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the antimalarial drug amodiaquine and its structural isomer, isoquine. The focus is on the formation of the reactive amodiaquine quinoneimine and the alternative metabolic fate of this compound, supported by experimental data.
Introduction
Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug that has been associated with rare but severe adverse effects, including hepatotoxicity and agranulocytosis.[1] These toxicities are primarily attributed to the metabolic bioactivation of amodiaquine to a highly reactive and electrophilic metabolite, amodiaquine quinoneimine (AQQI).[2] This reactive intermediate can form covalent adducts with cellular macromolecules, leading to cellular damage and immune-mediated toxicities.[2]
In contrast, this compound, a structural isomer of amodiaquine, was specifically designed to circumvent the metabolic pathway leading to the formation of the toxic quinoneimine.[3] This guide will delve into the metabolic differences between these two compounds, presenting available quantitative data, experimental protocols, and visual representations of the key pathways.
Metabolic Pathways
Amodiaquine Metabolism and Quinoneimine Formation
Amodiaquine undergoes extensive metabolism in the liver. The primary metabolic pathway involves N-de-ethylation by the cytochrome P450 enzyme CYP2C8 to form its major active metabolite, N-desethylamodiaquine (DEAQ).[4][5] However, a concurrent and critical pathway is the oxidation of the 4'-hydroxyl group of amodiaquine, which leads to the formation of the reactive amodiaquine quinoneimine (AQQI).[6] This bioactivation is also mediated by cytochrome P450 enzymes, including CYP2C8, CYP3A4, CYP2C9, and CYP2D6.[7]
The electrophilic AQQI can be detoxified by conjugation with glutathione (GSH).[8] However, if GSH stores are depleted, AQQI can covalently bind to cellular proteins, which is believed to be a key initiating event in the observed hepatotoxicity and agranulocytosis.[6][8]
References
- 1. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 4. Role of hepatic metabolism in the bioactivation and detoxication of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Tolerance of amodiaquine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Isoquine: A Comparative Guide to its Efficacy Against Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquine, a 4-aminoquinoline derivative, has emerged as a promising antimalarial candidate, demonstrating significant potency against the deadliest malaria parasite, Plasmodium falciparum, including strains resistant to the widely used antimalarial chloroquine. This guide provides a comprehensive comparison of this compound's efficacy against various Plasmodium species, alongside alternative antimalarial agents. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Efficacy of this compound and Comparators Against Plasmodium Species
While extensive data exists for this compound's activity against P. falciparum, information on its efficacy against other human malaria parasites, namely P. vivax, P. malariae, and P. ovale, is limited in the public domain. The following table summarizes the available in vitro and in vivo data for this compound and provides a comparison with other commonly used antimalarial drugs. The data for non-falciparum species for other 4-aminoquinolines is included to provide a reasonable estimation of this compound's potential activity, given their structural and mechanistic similarities.
| Drug | Plasmodium falciparum (IC50, nM) | Plasmodium vivax (IC50, nM) | Plasmodium malariae (IC50, nM) | Plasmodium ovale (IC50, nM) | Plasmodium yoelii (ED50, mg/kg) |
| This compound | 6.01 (K1, Chloroquine-Resistant) [1] | Data Not Available | Data Not Available | Data Not Available | 1.6 - 3.7 [1] |
| N-tert-butyl this compound | Potent (low nM range) against various strains | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Chloroquine | 149 (Primary infections)[2] | 295 (Geometric Mean)[3] | 7.2 (Mean)[4] | 17.84 (Median)[5] | ~1.5 - 1.8 |
| Amodiaquine | 11.8 (Geometric Mean, for P. vivax)[3] | 11.8 (Geometric Mean)[3] | Data Not Available | Data Not Available | 7.4 - 7.9[1] |
| Artesunate | 1.6 (Primary infections)[2] | 1.31 (Geometric Mean)[3] | 2.7 (Mean)[4] | 7.39 (Median)[5] | Data Not Available |
| Mefloquine | 27 (Primary infections)[2] | 9.99 (Geometric Mean)[3] | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the in vitro potency of a drug. ED50 (half-maximal effective dose) is a measure of the in vivo potency of a drug in animal models.
Mechanism of Action: Inhibition of Hemozoin Formation
This compound, as a 4-aminoquinoline, is believed to exert its antimalarial effect through the same mechanism as other drugs in its class, primarily by interfering with the detoxification of heme in the parasite's digestive vacuole.
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, including this compound, accumulate in the acidic digestive vacuole of the parasite and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][6]
References
- 1. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo and in vitro efficacy of amodiaquine against Plasmodium falciparum in an area of continued use of 4-aminoquinolines in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trinityssr.wordpress.com [trinityssr.wordpress.com]
Safety Operating Guide
A Guide to the Safe Disposal of Isoquinoline
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical waste is a paramount responsibility. This guide provides essential, step-by-step procedures for the proper disposal of isoquinoline, ensuring the safety of personnel and the protection of the environment. The information is based on established safety protocols for hazardous chemical waste.
Note on Chemical Identification: The term "isoquine" is not standard. This guide pertains to isoquinoline (CAS No. 119-65-3), a heterocyclic aromatic organic compound.[1][2][3] It is critical to always verify the identity of a chemical using its CAS number before consulting disposal procedures.
Hazard Profile of Isoquinoline
Understanding the hazards associated with isoquinoline is the first step in managing its disposal safely. It is a hazardous substance requiring careful handling.
-
Human Health Hazards: Isoquinoline is harmful if swallowed and may be fatal if absorbed through the skin.[4] It causes irritation to the skin, eyes, and respiratory tract.[4]
-
Physical Hazards: While not explicitly flammable like some commercial mixtures, pure isoquinoline should be handled with care regarding ignition sources. It is a colorless to pale yellow or brownish hygroscopic liquid or solid with a penetrating, unpleasant odor.[1][2]
-
Environmental Hazards: Spills and improper disposal can be harmful to the environment.[5] It is crucial to prevent isoquinoline from entering drains or waterways.[5][6]
Quantitative Data and Chemical Properties
A summary of key quantitative data for isoquinoline is presented below. These properties are essential for understanding the substance's behavior and for completing waste disposal documentation.
| Property | Value | Source(s) |
| CAS Number | 119-65-3 | [1][2][4] |
| Molecular Formula | C₉H₇N | [1][2] |
| Molar Mass | 129.162 g·mol⁻¹ | [1] |
| Appearance | Colorless oily liquid; hygroscopic platelets when solid | [1][2] |
| Density | 1.099 g/cm³ | [1] |
| Melting Point | 26–28 °C (79–82 °F) | [1][3] |
| Boiling Point | 242 °C (468 °F) | [1][3] |
| Oral LD50 (Rat) | 360 mg/kg | [3] |
Experimental Protocol: Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of isoquinoline. Adherence to these steps is mandatory to minimize risks and ensure regulatory compliance.
3.1. Personal Protective Equipment (PPE)
Before handling isoquinoline waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[6][7]
-
Hand Protection: Suitable chemical-resistant gloves.[7]
-
Body Protection: A lab coat and appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[5][7] If ventilation is insufficient, a NIOSH/MSHA-approved respirator may be necessary.[7]
3.2. Waste Segregation and Collection
-
Characterize as Hazardous Waste: All unused, expired, or contaminated isoquinoline, in both solid and solution forms, must be treated as hazardous chemical waste.[8]
-
Use Designated Containers: Collect isoquinoline waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6][9] The container must be compatible with isoquinoline.
-
Strict Segregation:
-
Do not mix isoquinoline waste with other waste streams, such as non-halogenated solvents, aqueous waste, or acids, unless specifically permitted by your institution's environmental health and safety (EHS) office.[9][10]
-
Incompatible materials must be stored in separate secondary containment to prevent hazardous reactions.[8]
-
3.3. Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5][6]
-
Control Ignition Sources: Remove all sources of ignition.[5]
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[5][6]
-
Absorb and Collect: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[6]
-
Dispose of Cleanup Materials: Place the contaminated absorbent and any other cleanup materials into a suitable, sealed container for disposal as hazardous waste.[6][7]
3.4. Final Disposal
-
Labeling: Ensure the hazardous waste container is accurately labeled with its contents ("Hazardous Waste: Isoquinoline"), the associated hazards, and the accumulation start date.[9]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) while awaiting pickup.[4][9]
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[11]
Empty Container Disposal: Empty containers that held isoquinoline must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing and defacing the original label, the container may be disposed of as regular trash, but always confirm this procedure with your institution's EHS guidelines.[8][9]
Isoquinoline Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of isoquinoline waste.
Caption: Workflow for the safe disposal of isoquinoline waste.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 3. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 4. isg.ku.edu.tr [isg.ku.edu.tr]
- 5. advantagemedical.com [advantagemedical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. nswai.org [nswai.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Isoquinoline
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides comprehensive, procedural information for the safe management of Isoquinoline, a heterocyclic aromatic organic compound utilized in various research and development applications. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling Isoquinoline to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][2] | Prevents skin contact, as the substance can be toxic if absorbed through the skin and cause skin irritation.[2] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1] | Minimizes the risk of skin contact with spills or splashes. Contaminated clothing should be removed and washed before reuse.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Quantitative Safety Data
While specific occupational exposure limits for Isoquinoline have not been established, the following toxicity data is available.[4]
| Metric | Value | Species | Route |
| LD50 (Lethal Dose, 50%) | 648 mg/kg | Rabbit | Dermal |
| Skin Irritation | Causes skin irritation (24h) | Rabbit | - |
| Eye Irritation | Irritating to eyes | Rabbit | - |
Operational Plan: Handling Procedures
Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
General Handling Practices:
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe vapors or mist.[5]
-
Personal Hygiene: Wash hands thoroughly after handling, before breaks, and immediately after finishing work.[2][5] Do not eat, drink, or smoke in areas where Isoquinoline is handled or stored.
-
Container Management: Keep the container tightly closed when not in use.[3][5] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[3][4]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5]
Disposal Plan
The disposal of Isoquinoline and its waste must be conducted in compliance with federal, state, and local regulations.
Waste Segregation and Collection:
-
Identify as Hazardous Waste: Isoquinoline waste should be treated as hazardous waste.[5]
-
Containerization: Use a designated, leak-proof, and chemically compatible container for waste collection.[6] The container must be in good condition with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Isoquinoline," and any other components in the waste stream with their approximate concentrations.[6]
-
Segregation: Do not mix Isoquinoline waste with other incompatible waste streams. Keep solid and liquid waste in separate containers.[6]
Disposal Procedure:
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of the chemical down the drain or in regular trash.[7]
-
Contaminated Materials: Dispose of any contaminated cleaning materials, such as paper towels and wipes, as hazardous waste.[6] Contaminated packaging should be disposed of as unused product.[5]
Experimental Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of Isoquinoline.
Caption: Procedural workflow for handling and disposal of Isoquinoline.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
